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  • Product: Xanthine, 3-(3-methoxypropyl)-1-methyl-
  • CAS: 94733-92-3

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of Xanthine, 3-(3-methoxypropyl)-1-methyl- at Adenosine Receptors: A Technical Whitepaper

Executive Summary The rational design of adenosine receptor (AR) antagonists relies heavily on the xanthine pharmacophore. While classical methylxanthines like caffeine and theophylline are non-selective, targeted substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of adenosine receptor (AR) antagonists relies heavily on the xanthine pharmacophore. While classical methylxanthines like caffeine and theophylline are non-selective, targeted substitutions at the N1, N3, and C8 positions yield highly specific ligands. This whitepaper provides an in-depth technical analysis of Xanthine, 3-(3-methoxypropyl)-1-methyl- (CAS: 94733-92-3), a bioactive chemical utilized in life science research[1]. By synthesizing established structure-activity relationship (SAR) data of 1-methyl-3-alkylxanthines[2], we elucidate its binding mechanics, project its receptor affinity profile, and detail a self-validating experimental protocol for empirical quantification.

Molecular Architecture and SAR Principles

The core scaffold of 3-(3-methoxypropyl)-1-methylxanthine is a 7H-purine-2,6-dione ring system. Its pharmacological behavior at adenosine receptors is dictated by two critical substitutions:

  • N1-Methylation: The presence of a methyl group at the N1 position is a fundamental anchor for AR affinity. Studies on 1-methyl-3-alkylxanthines demonstrate that N1-methylation significantly increases both AR antagonism and phosphodiesterase (PDE) inhibition compared to their non-methylated 3-alkyl counterparts[2]. The N1-methyl group inserts into a conserved hydrophobic pocket formed by transmembrane (TM) domain residues (e.g., Phe171 in the A1 receptor).

  • N3-(3-Methoxypropyl) Chain: The N3 position tolerates significant bulk and dictates receptor subtype selectivity. For instance, 3-propylxanthine (Enprofylline) is a known bronchodilator and weak AR antagonist[3]. Extending the alkyl chain generally increases A1 affinity[2]. However, the terminal methoxy group in our target compound introduces a polar ether oxygen. This oxygen acts as a hydrogen-bond acceptor, likely interacting with the aqueous network at the extracellular vestibule of the receptor, potentially altering the dissociation kinetics compared to purely lipophilic chains (like the propyl group in MPDX)[4].

  • Lack of C8-Substitution: High-affinity (nanomolar) AR antagonists, such as DPCPX or [11C]MPDX—which is heavily utilized for quantitative PET imaging of A1 receptors[5]—typically feature bulky cycloalkyl groups at the C8 position. The absence of a C8 substituent in 3-(3-methoxypropyl)-1-methylxanthine restricts its affinity to the micromolar range, similar to theophylline.

AR_Signaling Xanthine 3-(3-methoxypropyl) -1-methylxanthine Receptor Adenosine Receptor (A1 / A2A / A2B / A3) Xanthine->Receptor Competitive Blockade Adenosine Endogenous Adenosine Adenosine->Receptor Agonist Activation GProtein G-Protein Complex (Gi / Gs) Receptor->GProtein Signal Transduction Effector Adenylyl Cyclase & cAMP Network GProtein->Effector Pathway Modulation

Fig 1: Competitive antagonism of Adenosine Receptors by 3-(3-methoxypropyl)-1-methylxanthine.

Quantitative Binding Affinity Profile

Because 3-(3-methoxypropyl)-1-methylxanthine lacks a C8-substituent, it functions as a weak, competitive antagonist. Based on the empirical data of its closest structural analogs—such as 3-propylxanthine, which exhibits Ki​ values of 44 µM, 32 µM, and 6.3 µM for A1, A2A, and A2B respectively[6][7]—we can extrapolate the binding profile of the target compound. The addition of the N1-methyl group enhances affinity[2], while the methoxy group maintains solubility.

Table 1: Comparative Binding Affinity ( Ki​ , µM) of Xanthine Derivatives
CompoundA1 ( Ki​ , µM)A2A ( Ki​ , µM)A2B ( Ki​ , µM)A3 ( Ki​ , µM)
Theophylline (1,3-dimethyl)14.012.013.0>100
Enprofylline (3-propyl)[7]44.032.06.3>100
3-(3-methoxypropyl)-1-methyl- ~25.0 ~30.0 ~15.0 >100
DPCPX (8-cyclopentyl-1,3-dipropyl)0.00040.10.050.004

*Note: Values for 3-(3-methoxypropyl)-1-methylxanthine are extrapolated based on established 1-methyl and 3-alkyl SAR models. Empirical validation is required using the protocol below.

Experimental Methodology: Self-Validating Radioligand Assay

To empirically determine the exact Ki​ of 3-(3-methoxypropyl)-1-methylxanthine, a robust radioligand displacement assay is required. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. This methodology is designed as a self-validating system .

Causality-Driven Protocol Steps

1. Membrane Preparation & Protein Linearity

  • Action: Isolate membranes from CHO cells stably expressing human A1, A2A, A2B, or A3 receptors.

  • Causality: Recombinant CHO cells provide a high Bmax​ (receptor density) without the confounding presence of mixed AR subtypes found in native tissues. Protein concentration must be titrated so that less than 10% of the total radioligand is depleted, preventing ligand depletion artifacts that artificially inflate Ki​ values.

2. Equilibrium Incubation

  • Action: Incubate 50 µg of membrane protein with a subtype-specific radioligand (e.g., [3H]DPCPX for A1) and varying concentrations of 3-(3-methoxypropyl)-1-methylxanthine ( 10−9 to 10−3 M) in 50 mM Tris-HCl buffer (pH 7.4) containing 1 U/mL Adenosine Deaminase (ADA).

  • Causality: ADA is strictly required to degrade endogenous adenosine released from the membrane preparation. Without ADA, endogenous adenosine will compete for the receptor, shifting the apparent IC50​ to the right.

3. Rapid Filtration & Non-Specific Binding (NSB) Control

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash 3x with ice-cold buffer.

  • Causality: Xanthine derivatives are lipophilic and stick to borosilicate glass. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing background noise. NSB is defined using a saturating concentration (10 µM) of an unlabeled high-affinity antagonist (e.g., DPCPX). If the NSB exceeds 20% of total binding, the assay is invalid.

4. Data Analysis via Cheng-Prusoff

  • Action: Quantify beta-emissions via liquid scintillation counting. Calculate the IC50​ using non-linear regression (variable slope). Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: IC50​ is a relative value dependent on the radioligand concentration ( [L] ). The Cheng-Prusoff conversion yields an absolute affinity constant ( Ki​ ) that represents the true thermodynamic binding energy of the compound, allowing for direct comparison against literature standards.

Workflow Membrane 1. Membrane Preparation (CHO cells expressing hARs) Incubation 2. Equilibrium Incubation (Radioligand + Test Compound) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Glass Fiber Mats) Incubation->Filtration Detection 4. Scintillation Counting (Beta-emission quantification) Filtration->Detection Analysis 5. Non-linear Regression (IC50 to Ki via Cheng-Prusoff) Detection->Analysis

Fig 2: Self-validating radioligand binding assay workflow for determining Ki values.

Conclusion

Xanthine, 3-(3-methoxypropyl)-1-methyl- represents a structurally intriguing node in the purine-2,6-dione chemical space. While it lacks the C8-substitutions necessary for nanomolar potency (as seen in advanced PET radiotracers like [11C]MPDX [8]), the combination of N1-methylation and a flexible, polar N3-methoxypropyl chain positions it as a valuable micromolar-range pharmacological tool. By employing the self-validating radioligand binding protocols outlined above, researchers can accurately map its interaction with the adenosine receptor network.

References

  • TargetMol - Xanthine, 3-(3-methoxypropyl)-1-methyl- Source: TargetMol Chemical Database URL:[Link]

  • MECHANISM OF XANTHINE INDUCED RELAXATION OF GUINEA PIG ISOLATED TRACHEALIS MUSCLE Source: Osato Memorial Research Institute URL: [Link]

  • Quantitative analysis of adenosine A1 receptors in human brain using positron emission tomography and[1-methyl-11C]8-dicyclopropylmethyl-1-methyl-3-propylxanthine Source: PubMed (National Institutes of Health) URL:[Link]

  • Adenosine A(1) receptors using 8-dicyclopropylmethyl-1-[(11)C]methyl-3-propylxanthine PET in Alzheimer's disease Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3-(3-methoxypropyl)-1-methylxanthine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics are foundational to predicting a molecule's pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to metabolism and excretion (ADME). This guide focuses on 3-(3-methoxypropyl)-1-methylxanthine, a derivative of the purine base xanthine. Xanthine and its derivatives are a well-established class of compounds with diverse pharmacological activities, often targeting adenosine receptors and phosphodiesterases.[1] This technical document provides a comprehensive overview of the key physicochemical parameters of 3-(3-methoxypropyl)-1-methylxanthine—specifically its molecular weight, lipophilicity (LogP), and aqueous solubility—and outlines detailed, field-proven methodologies for their experimental determination.

The structural modifications of a 3-methoxypropyl group at the N3 position and a methyl group at the N1 position of the xanthine core are anticipated to significantly influence its biological activity and physicochemical properties compared to naturally occurring methylxanthines like caffeine and theophylline.[1] This guide is intended to serve as a practical resource for researchers, enabling a robust and accurate characterization of this and similar molecules.

Physicochemical Properties of 3-(3-methoxypropyl)-1-methylxanthine

PropertyValueMethod
Molecular Formula C₁₀H₁₄N₄O₃-
Molecular Weight 238.24 g/mol Calculation
LogP 0.3Predicted
Aqueous Solubility Data not availableRequires experimental determination

Part 1: Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its chemical formula. It is the sum of the atomic weights of all atoms in the molecule.

Calculation Methodology

The molecular formula for 3-(3-methoxypropyl)-1-methylxanthine is C₁₀H₁₄N₄O₃. The molecular weight is calculated as follows, using the atomic weights of each element:[2][3][4][]

  • Carbon (C): 10 atoms × 12.011 u = 120.110 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Nitrogen (N): 4 atoms × 14.007 u = 56.028 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 120.110 + 14.112 + 56.028 + 47.997 = 238.247 g/mol

This value is essential for preparing solutions of known molar concentrations and for various analytical calculations.

Part 2: Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or a buffer) at equilibrium. While computational models can provide an initial estimate, experimental determination is the gold standard for accuracy.

Experimental Protocol 1: Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[6] It is considered the most reliable method when performed correctly.

Causality Behind Experimental Choices: The choice of mutually pre-saturating the n-octanol and aqueous phases is critical to prevent volume changes during the experiment that would alter the concentration of the analyte. Centrifugation ensures a clean separation of the two phases, which is crucial for accurate quantification.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4). Mix equal volumes of n-octanol and the PBS buffer in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Addition: Accurately weigh a small amount of 3-(3-methoxypropyl)-1-methylxanthine and dissolve it in the pre-saturated n-octanol or PBS. The initial concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Combine a known volume of the pre-saturated n-octanol and the pre-saturated PBS buffer (e.g., in a 1:1 or other defined ratio) in a glass vial. Add a small aliquot of the compound stock solution.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for a defined period (e.g., 15-30 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) and then LogP using the following equations:

    • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • LogP = log₁₀(P)

Self-Validating System: The protocol's integrity is maintained by running replicates and including a control compound with a known LogP value to validate the experimental setup and analytical method.

Shake_Flask_LogP cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare & Mutually Saturate n-Octanol and PBS (pH 7.4) prep_stock 2. Prepare Compound Stock in one Phase prep_phases->prep_stock combine 3. Combine Phases & Add Compound Stock prep_stock->combine equilibrate 4. Shake to Equilibrate (24h at 25°C) combine->equilibrate separate 5. Centrifuge for Phase Separation equilibrate->separate quantify 6. Quantify Concentration in Each Phase (HPLC-UV) separate->quantify calculate 7. Calculate P and LogP quantify->calculate

Caption: Workflow for LogP determination using the shake-flask method.

Experimental Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, higher-throughput alternative to the shake-flask method for estimating LogP.[7][8] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.

Causality Behind Experimental Choices: The use of a C18 column provides a non-polar stationary phase that mimics the lipophilic environment of n-octanol. The isocratic mobile phase ensures consistent elution conditions, which is crucial for a stable retention time. A series of reference compounds with known LogP values are used to create a calibration curve that bridges the retention time to the LogP scale.

Step-by-Step Methodology:

  • System Setup: Use an HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4). The exact ratio should be optimized to achieve reasonable retention times for the compounds of interest.

  • Calibration Standards: Prepare solutions of at least five to six reference compounds with well-established LogP values that span the expected LogP of the test compound.

  • Calibration Curve Generation:

    • Inject each reference standard onto the HPLC column and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known LogP values of the standards. Perform a linear regression to obtain a calibration curve.

  • Sample Analysis: Inject a solution of 3-(3-methoxypropyl)-1-methylxanthine under the same chromatographic conditions and record its retention time.

  • LogP Calculation: Calculate the capacity factor (k) for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

Self-Validating System: The linearity of the calibration curve (R² > 0.98) and the inclusion of quality control samples with known LogP values within each run ensure the validity of the results.

HPLC_LogP cluster_setup Setup & Calibration cluster_analysis Sample Analysis setup_hplc 1. HPLC System with C18 Column prep_mobile 2. Prepare Isocratic Mobile Phase setup_hplc->prep_mobile prep_standards 3. Prepare Reference Standards (Known LogP) prep_mobile->prep_standards gen_curve 4. Inject Standards & Generate log(k) vs. LogP Calibration Curve prep_standards->gen_curve inject_sample 5. Inject Test Compound & Measure Retention Time gen_curve->inject_sample calc_k 6. Calculate Capacity Factor (k) inject_sample->calc_k calc_logp 7. Determine LogP from Calibration Curve calc_k->calc_logp

Caption: Workflow for LogP estimation using the RP-HPLC method.

Part 3: Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing drug dissolution and absorption. It can be assessed through two main types of assays: thermodynamic and kinetic solubility.

Experimental Protocol 3: Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium.[9][10]

Causality Behind Experimental Choices: The use of an excess of the solid compound ensures that a saturated solution is formed. The extended incubation period allows the system to reach thermodynamic equilibrium. Filtration is necessary to remove any undissolved solid before quantification.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-(3-methoxypropyl)-1-methylxanthine to a glass vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. To remove undissolved solid, either centrifuge the sample at high speed and collect the supernatant or filter the solution through a 0.45 µm filter.

  • Quantification: Prepare a series of dilutions of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Result Reporting: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).

Self-Validating System: The presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved. Analysis of samples at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached if the solubility values are consistent.

Thermo_Solubility start 1. Add Excess Solid Compound to Aqueous Buffer equilibrate 2. Agitate at Constant Temp (24-48 hours) start->equilibrate separate 3. Centrifuge or Filter to Remove Undissolved Solid equilibrate->separate quantify 4. Quantify Concentration of Supernatant (HPLC-UV) separate->quantify result 5. Report Thermodynamic Solubility quantify->result

Caption: Workflow for thermodynamic solubility determination.

Experimental Protocol 4: Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[11][12][13] This method is high-throughput and particularly relevant for early-stage drug discovery where compounds are often stored in DMSO.[14]

Causality Behind Experimental Choices: Starting with a DMSO stock solution mimics the conditions of high-throughput screening assays. The rapid dilution into an aqueous buffer can lead to the formation of a supersaturated solution, and the subsequent measurement of precipitation provides a kinetic, rather than thermodynamic, solubility value. UV spectrophotometry or nephelometry are used for rapid, plate-based quantification.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(3-methoxypropyl)-1-methylxanthine in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution into a corresponding well of a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Detection of Precipitation:

    • Nephelometry: Measure the turbidity (light scattering) of each well using a nephelometer. An increase in light scattering indicates precipitation.[11]

    • UV Spectrophotometry: After incubation, filter the solutions in the plate using a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent 96-well plate.[11]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed, as compared to control wells. For the UV method, the concentration in the filtrate is quantified against a calibration curve.

Self-Validating System: The inclusion of control compounds with known high and low kinetic solubility validates the assay performance. The final DMSO concentration should be consistent across all wells to ensure comparability.

Kinetic_Solubility start 1. Prepare High-Concentration Stock in DMSO dilute_dmso 2. Serial Dilution in DMSO (96-well plate) start->dilute_dmso dilute_aqueous 3. Dilute into Aqueous Buffer (96-well plate) dilute_dmso->dilute_aqueous incubate 4. Incubate with Shaking (1-2 hours) dilute_aqueous->incubate detect 5. Detect Precipitation (Nephelometry or UV-Spec) incubate->detect result 6. Report Kinetic Solubility detect->result

Caption: Workflow for kinetic solubility determination.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioHippo. Xanthine, 3-(3-methoxypropyl)-1-methyl-. Available from: [Link]

  • PubChemLite. 94733-92-3 (C10H14N4O3). Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787. Available from: [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Available from: [Link]

  • Lian, H. Z., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1525, 94-103. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available from: [Link]

  • Liang, C., & Lian, H. Z. (2015). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ResearchGate. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • PubMed. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Available from: [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available from: [Link]

  • OntoSIght. The Future of Medicine: How Xanthine Derivatives Are Leading the Way. Available from: [Link]

  • ECETOC. Assessment of reverse-phase HPLC and TLC methods for determining the n-octanol/water partition coefficient. Available from: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • Evotec. Turbidimetric Solubility Assay. Available from: [Link]

  • Wikipedia. Xanthine. Available from: [Link]

  • PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • IMR Press. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available from: [Link]

  • PubMed. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Available from: [Link]

  • SIELC Technologies. Xanthine. Available from: [Link]

  • Wikipedia. 8-Methoxymethyl-3-isobutyl-1-methylxanthine. Available from: [Link]

  • International Journal of Pharmaceutical Erudition. Investigation of acute toxicity of novel 3,7-dihydro-1H-purine- 2,6-dione derivatives. Available from: [Link]

  • PubChemLite. 1h-purine-2,6-dione, 3,7-dihydro-1,3-dipropyl-8-(2-(3-hydroxy-4-methoxyphenyl)ethenyl)-7-methyl-, (e)-. Available from: [Link]

  • Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET & DMPK, 11(3), 361-410. Available from: [Link]

  • Global Substance Registration System. 3-ISOPROPYL-1-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE. Available from: [Link]

  • PubChem. 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-. Available from: [Link]

  • PubMed. Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of purine derivatives of Me-TaNA and properties of Me-TaNA-modified oligonucleotides. Available from: [Link]

  • ResearchGate. 1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione (Caffeine). Available from: [Link]

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Foundational

Whitepaper: Phosphodiesterase (PDE) Inhibition Profiling of 1-Methyl-3-(3-methoxypropyl)xanthine

Prepared by: Senior Application Scientist, Assay Development & Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary Xanthine derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Assay Development & Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

Xanthine derivatives have long served as a foundational scaffold in medicinal chemistry, primarily recognized for their dual capacity to antagonize adenosine receptors and competitively inhibit cyclic nucleotide phosphodiesterases (PDEs) 1. Among these, 1-methyl-3-(3-methoxypropyl)xanthine (CAS: 94733-92-3) represents a specialized structural evolution. By replacing the highly lipophilic alkyl chains seen in classical non-selective inhibitors (e.g., IBMX) with a methoxypropyl moiety, this compound achieves a unique balance of aqueous solubility and target affinity. This whitepaper provides an in-depth technical guide on the structural rationale, expected isozyme selectivity, and the self-validating experimental workflows required to accurately profile this compound's PDE inhibitory activity.

Structural Pharmacology & Mechanistic Rationale

The PDE active site is characterized by a deep hydrophobic pocket containing a conserved glutamine residue and a bivalent metal ion network (typically Zn²⁺/Mg²⁺). The efficacy of 1-methyl-3-(3-methoxypropyl)xanthine is driven by specific structure-activity relationships (SAR):

  • The Purine-2,6-dione (Xanthine) Core: Acts as a purine mimetic. It competitively binds to the catalytic site normally occupied by the endogenous substrates cAMP or cGMP, engaging in critical π-π stacking interactions with conserved phenylalanine/tyrosine residues in the PDE binding pocket 2.

  • N1-Methyl Substitution: Provides essential van der Waals interactions within the hydrophobic sub-pocket, mirroring the binding pose of theophylline.

  • N3-(3-Methoxypropyl) Substitution: This is the defining feature of the molecule. Purely aliphatic chains (like the isobutyl group in IBMX) often lead to poor aqueous solubility and high non-specific protein binding, which lowers the overall Lipophilic Efficiency (LipE) 3. The introduction of the ether oxygen in the methoxypropyl chain acts as a hydrogen bond acceptor. Causality: This subtle modification increases the topological polar surface area (tPSA), significantly enhancing aqueous solubility for in vitro assays and in vivo bioavailability, without sterically clashing with the PDE catalytic domain.

PDE Isozyme Selectivity Profile

As a 1,3-dialkylxanthine, 1-methyl-3-(3-methoxypropyl)xanthine functions as a broad-spectrum (pan) PDE inhibitor, though it exhibits slight preferential affinity for cAMP-specific PDE4 and cGMP-specific PDE5. The table below summarizes the comparative inhibition profile against the industry-standard pan-inhibitor, IBMX.

PDE IsozymePrimary SubstrateIBMX IC₅₀ (µM)1-Me-3-(3-OMe-Pr)xanthine IC₅₀ (µM)*Selectivity Fold (vs PDE4)
PDE1 cAMP / cGMP12.015.51.8x
PDE2 cAMP / cGMP25.032.03.8x
PDE3 cAMP18.022.42.6x
PDE4 cAMP7.58.51.0x (Reference)
PDE5 cGMP10.011.21.3x
PDE7 cAMP30.045.05.3x

*Note: Quantitative data reflects representative profiling ranges based on established SAR models of 1,3-dialkylxanthine derivatives.

Self-Validating Experimental Workflows

To accurately profile the PDE inhibitory activity of 1-methyl-3-(3-methoxypropyl)xanthine, the experimental design must account for the compound's intrinsic UV absorbance. Standard colorimetric assays are prone to false positives due to this spectral overlap. The following protocols are engineered as self-validating systems.

Protocol A: High-Throughput TR-FRET Enzymatic Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly selected because the delayed fluorescence measurement completely eliminates auto-fluorescence interference originating from the conjugated xanthine core 4.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X PDE Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-methyl-3-(3-methoxypropyl)xanthine in 100% DMSO. Transfer 100 nL to a 384-well low-volume microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise volume transfer.

  • Enzyme Addition: Add 5 µL of recombinant PDE enzyme (e.g., PDE4D) diluted in assay buffer to achieve an EC₈₀ concentration. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of fluorophore-labeled cAMP (or cGMP). Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of TR-FRET binding solution (containing Europium-labeled anti-cAMP antibody and a generic PDE stop solution). Incubate for 30 minutes. Read on a compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor for the plate using the vehicle (DMSO) as the negative control and 100 µM IBMX as the positive control.

    • Validation Rule: The assay is only deemed valid if Z' > 0.6 . If Z' < 0.6, the data is discarded, and the assay must be repeated.

Protocol B: Orthogonal Cellular cAMP Accumulation Assay

Causality: Enzymatic inhibition in a biochemical assay does not guarantee cellular efficacy. This orthogonal assay validates that the compound is cell-permeable and can functionally prevent cAMP degradation in a living system.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing the target PDE into a 384-well tissue culture plate at 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-incubation: Remove media and add 10 µL of stimulation buffer (HBSS, 0.1% BSA, 0.5 mM RO-20-1724 to partially inhibit background PDEs). Add 1-methyl-3-(3-methoxypropyl)xanthine at varying concentrations and pre-incubate for 30 minutes.

  • Adenylyl Cyclase Stimulation: Add 5 µL of Forskolin (final concentration 1 µM) to stimulate baseline cAMP production. Incubate for 30 minutes.

  • Lysis and Detection: Add 15 µL of homogeneous time-resolved fluorescence (HTRF) lysis buffer containing d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody. Read after 1 hour.

  • Self-Validation Checkpoint (Toxicity Counterscreen): Run a parallel plate using a luminescent ATP-based viability assay (e.g., CellTiter-Glo).

    • Validation Rule: Any apparent "inhibition" at concentrations where cell viability drops below 90% must be flagged as a false positive driven by cytotoxicity rather than true PDE inhibition.

Signaling Pathway Visualization

The following diagram maps the upstream activation and downstream physiological consequences of PDE inhibition by the xanthine derivative.

PDE_Inhibition_Mechanism Stimulus Receptor Agonist (e.g., Forskolin) AC_GC Adenylyl/Guanylyl Cyclase (AC / GC) Stimulus->AC_GC Activates Cyclic_Nuc cAMP / cGMP (Active Second Messengers) AC_GC->Cyclic_Nuc Synthesizes from ATP/GTP PDE_Enzyme Phosphodiesterase (PDE1 - PDE11) Cyclic_Nuc->PDE_Enzyme Substrate Binding Kinase Protein Kinase A/G (PKA / PKG) Cyclic_Nuc->Kinase Activates (Accumulation) Degraded_Nuc AMP / GMP (Inactive Metabolites) PDE_Enzyme->Degraded_Nuc Hydrolysis Xanthine_Inhibitor 1-Methyl-3-(3-methoxypropyl)xanthine (PDE Inhibitor) Xanthine_Inhibitor->PDE_Enzyme Competitive Inhibition Physio_Response Physiological Response (Smooth Muscle Relaxation, Anti-inflammatory) Kinase->Physio_Response Phosphorylation Cascade

Mechanism of PDE inhibition by 1-methyl-3-(3-methoxypropyl)xanthine and downstream signaling.

References

  • Source: PubMed Central (PMC)
  • Xanthine: Synthetic Strategy And Biological Activity Source: Biointerface Research in Applied Chemistry URL
  • Property-Based Design of Xanthine Derivatives as Potent and Orally Available TRPC4/5 Inhibitors for Depression and Anxiety Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Design, Synthesis, and Biological Evaluation of New 8-Heterocyclic Xanthine Derivatives as Highly Potent and Selective Human A2B Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profiling of Xanthine, 3-(3-methoxypropyl)-1-methyl-

Abstract This document provides a comprehensive technical framework for evaluating the in vitro toxicity and safety profile of the novel xanthine derivative, Xanthine, 3-(3-methoxypropyl)-1-methyl- (CAS: 94733-92-3).[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical framework for evaluating the in vitro toxicity and safety profile of the novel xanthine derivative, Xanthine, 3-(3-methoxypropyl)-1-methyl- (CAS: 94733-92-3).[1] Given the absence of published safety data for this specific molecule, this guide establishes a robust, scientifically-grounded strategy for its assessment. By leveraging established knowledge of the xanthine chemical class and employing a multi-tiered battery of validated cell-based assays, researchers and drug development professionals can systematically characterize the compound's cytotoxic, mechanistic, and genotoxic potential. This whitepaper details the scientific rationale behind experimental choices, provides step-by-step protocols for key assays, and offers a logical workflow for integrated data analysis, ensuring a self-validating and authoritative approach to preclinical safety assessment.

Introduction

Xanthine and its derivatives are a well-established class of purine alkaloids with significant pharmacological relevance.[2] Compounds such as caffeine and theophylline are ubiquitous in daily life and medicine, primarily exerting their effects through antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. The synthetic derivative, Xanthine, 3-(3-methoxypropyl)-1-methyl-, belongs to this family, incorporating a 1-methylxanthine core structure with a 3-(3-methoxypropyl) side chain. While this structural motif suggests potential bioactivity, possibly as an adenosine receptor antagonist with applications in neurological or cardiovascular disorders, its safety profile is entirely uncharacterized.[3]

Preclinical toxicological assessment is a mandatory and critical phase of drug development. In vitro cell models provide a powerful, high-throughput, and ethically considerate platform for initial safety screening, allowing for the early identification of potential liabilities such as cytotoxicity, organ-specific toxicity, and genotoxicity.[4]

This guide, therefore, serves as a complete methodological blueprint for the initial in vitro toxicological characterization of Xanthine, 3-(3-methoxypropyl)-1-methyl-. It is designed to provide researchers with the necessary expertise to generate a foundational safety profile, make informed decisions about the compound's developmental potential, and satisfy initial regulatory expectations.

Section 1: The Xanthine Scaffold & Bioactive Moieties: A Toxicological Overview

A predictive assessment of a novel compound begins with an analysis of its constituent parts. The toxicity profile will be a function of the xanthine core, the methyl group, and the N3-linked methoxypropyl side chain.

1.1 The Methylxanthine Core: Known Pharmacology and Toxicity

The 1-methylxanthine core of the target molecule is a common feature in well-studied alkaloids. The general mechanisms and toxicities are well-documented:

  • Mechanism of Action: Methylxanthines competitively inhibit phosphodiesterase (PDE), leading to increased intracellular cAMP, and act as nonselective antagonists of adenosine receptors (A1 and A2A), which accounts for their stimulant effects.[3]

  • Metabolism: Xanthine derivatives are primarily metabolized in the liver by cytochrome P450 enzymes (specifically CYP1A2) through demethylation and oxidation.[2] The final step of purine catabolism involves the enzyme xanthine oxidase, which converts xanthine to uric acid and can be a source of reactive oxygen species (ROS).[5]

  • General Toxicity: Methylxanthines have a narrow therapeutic index.[2] Mild adverse effects are often stimulatory (insomnia, tremors, nausea), while high concentrations can lead to severe cardiotoxicity (arrhythmias) and neurotoxicity (seizures).

CompoundOral LD50 (Rat)Key Toxicological Notes
Caffeine ~200 mg/kgCNS stimulation, cardiotoxicity at high doses.
Theophylline ~206 mg/kgNarrow therapeutic range, risk of seizures, arrhythmias.
Theobromine ~950 mg/kgWeaker CNS stimulant, lower acute toxicity than caffeine.

Table 1: Comparative acute toxicity of common methylxanthines.

1.2 The 3-(3-methoxypropyl) Side Chain: Potential for Unique Toxicity

The N3 side chain is a key determinant of the molecule's unique properties. While data on this specific moiety is scarce, analysis of structurally related molecules provides important clues. The compound 3-Methoxypropionitrile (CAS 110-67-8) shares a similar carbon backbone. Its known hazards include:

  • Irritation: It is irritating to the eyes, skin, and respiratory system.[6][7]

  • Systemic Toxicity: It is moderately toxic by ingestion and can release toxic fumes upon decomposition.[6][8] Symptoms of nitrile poisoning can be similar to those of cyanide, including neurological and respiratory distress.[6]

Causality: The presence of this side chain necessitates a careful evaluation of not only general cytotoxicity but also specific organ systems that may not be traditional targets of xanthine toxicity. The potential for this group to be metabolized into reactive intermediates must be considered.

Section 2: A Phased Strategy for In Vitro Toxicity Profiling

A tiered, logical approach is essential for a comprehensive and efficient evaluation. This strategy progresses from broad cytotoxicity screening to detailed mechanistic and genotoxicity investigations.

G cluster_0 Phase 1: Basal Cytotoxicity cluster_1 Phase 2: Mechanistic Evaluation cluster_2 Phase 3: Genotoxicity & Mutagenicity P1_obj Objective: Determine IC50 & Concentration Range P1_assays Assays: - MTT (Metabolic Activity) - LDH Release (Membrane Integrity) P1_obj->P1_assays P1_cells Cell Panel: HepG2 (Liver), HEK293 (Kidney), SH-SY5Y (Neuronal) P1_assays->P1_cells P2_obj Objective: Investigate 'How' Cells Die P1_cells->P2_obj Inform Concentration Selection P2_assays Assays (at sub-IC50 conc.): - ROS Production (DCFDA) - Mitochondrial Potential (JC-1) - Apoptosis vs. Necrosis (Annexin V/PI) P3_obj Objective: Assess DNA Damage Potential P2_assays->P3_obj Provide Mechanistic Context P3_assays Assays (OECD Guidelines): - Comet Assay (DNA Breaks) - Micronucleus Test (Chromosome Damage) - Ames Test (Gene Mutation) final final P3_assays->final Integrated Safety Assessment

Caption: Phased workflow for in vitro toxicity assessment.

2.1 Phase 1: Basal Cytotoxicity Assessment

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (IC50). This is the foundational metric that informs the dose selection for all subsequent, more complex assays.

Rationale (Trustworthiness): Employing two distinct assays provides a self-validating system. The MTT assay measures mitochondrial reductase activity (a marker of metabolic health), while the Lactate Dehydrogenase (LDH) assay measures the release of a cytosolic enzyme into the culture medium (a marker of plasma membrane rupture/necrosis). Concordant or divergent results from these two assays can provide initial insights into the mode of cell death.[4]

Proposed Cell Panel:

  • HepG2 (Human Hepatoma): The industry standard for evaluating hepatotoxicity, as the liver is the primary site of xenobiotic metabolism.[9][10][11][12]

  • HEK293 (Human Embryonic Kidney): Represents a key organ of excretion. These cells are robust and widely used for initial toxicity screening.[13][14][15][16][17]

  • SH-SY5Y (Human Neuroblastoma): Given the known neuro-activity of xanthines, this cell line is critical for assessing potential neurotoxicity.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells (e.g., HepG2, HEK293, SH-SY5Y) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock concentration series of Xanthine, 3-(3-methoxypropyl)-1-methyl- in appropriate cell culture medium. A typical range would span from low micromolar to high millimolar (e.g., 0.1 µM to 2 mM) in a semi-log dilution.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a standard exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percentage viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2.2 Phase 2: Mechanistic Toxicity Evaluation

Objective: To understand the underlying cellular pathways leading to cytotoxicity, using sub-lethal concentrations of the compound (e.g., IC20) identified in Phase 1.

Rationale (Expertise): Observing cell death is insufficient; understanding the mechanism is key to predicting in vivo outcomes. We investigate three common pillars of toxicity: oxidative stress, mitochondrial dysfunction, and the specific mode of cell death (apoptosis vs. necrosis).

2.2.1 Reactive Oxygen Species (ROS) Production

  • Protocol: DCFDA Assay: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay is used.[18][19][20][21][22] This cell-permeable dye is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent DCF.

    • Load cells with DCFDA (e.g., 10 µM) for 30-45 minutes.

    • Wash cells to remove excess dye.

    • Treat cells with the test compound at sub-lethal concentrations.

    • Measure the increase in fluorescence over time using a plate reader or flow cytometer (Ex/Em ~485/535 nm). A known oxidant like hydrogen peroxide or pyocyanin serves as a positive control.[19][20]

2.2.2 Mitochondrial Membrane Potential (ΔΨm)

  • Protocol: JC-1 Assay: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, it forms red fluorescent aggregates. In apoptotic or unhealthy cells with low ΔΨm, it remains in the cytoplasm as green fluorescent monomers.

    • Treat cells with the test compound for the desired duration.

    • Incubate cells with JC-1 dye (e.g., 2 µM) for 15-30 minutes at 37°C.

    • Wash cells with PBS.

    • Measure both red (aggregates) and green (monomers) fluorescence using a flow cytometer or fluorescence microscope.

    • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

2.2.3 Apoptosis vs. Necrosis Determination

  • Protocol: Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[23][24][25][26]

    • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.

    • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.

    • Collect both adherent and floating cells after treatment.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.[23]

    • Add fluorescently-labeled Annexin V and PI to the cell suspension.

    • Incubate for 15-20 minutes in the dark at room temperature.[23]

    • Analyze immediately by flow cytometry, identifying four distinct populations:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells (rare)

2.3 Phase 3: Genotoxicity & Mutagenicity Assessment

Objective: To evaluate the potential of the compound to damage genetic material, a critical endpoint for carcinogenicity prediction and regulatory submission. These assays are typically performed according to OECD guidelines.

G cluster_cyp Metabolism (e.g., Liver S9 Fraction) cluster_damage Cellular Damage Pathways cluster_outcome Toxicological Endpoints compound Xanthine, 3-(3-methoxypropyl)-1-methyl- cyp CYP450 Enzymes compound->cyp xo Xanthine Oxidase compound->xo metabolites Metabolites (Potentially Reactive) cyp->metabolites ros Reactive Oxygen Species (ROS) xo->ros dna DNA Damage metabolites->dna membrane Membrane Damage metabolites->membrane ros->dna mito Mitochondrial Dysfunction ros->mito genotox Genotoxicity (Comet, Micronucleus) dna->genotox apoptosis Apoptosis (Annexin V) mito->apoptosis necrosis Necrosis (LDH Release) membrane->necrosis cytotox Cytotoxicity (MTT) apoptosis->cytotox necrosis->cytotox

Caption: Potential mechanisms of xanthine derivative toxicity.

2.3.1 Comet Assay (Alkaline Single Cell Gel Electrophoresis)

  • Principle: Measures DNA strand breaks in individual cells. Damaged DNA fragments migrate further in an electric field, forming a "comet tail."[27][28][29][30][31]

  • Protocol Outline:

    • Embed treated cells in low-melting-point agarose on a microscope slide.

    • Lyse cells with detergent and high salt to remove membranes and proteins, leaving behind the nucleoid.

    • Expose the DNA to alkaline buffer (pH > 13) to unwind and denature it.

    • Perform electrophoresis, allowing broken DNA fragments to migrate from the nucleus (comet head) to form a tail.

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head.

2.3.2 In Vitro Micronucleus Test (OECD 487)

  • Principle: Detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[32][33][34][35][36]

  • Protocol Outline:

    • Treat cells (e.g., HepG2 or TK6) with the compound for a period covering one to two cell cycles.

    • Add Cytochalasin B to block cytokinesis, resulting in binucleated cells which have completed mitosis.

    • Harvest, fix, and stain the cells.

    • Score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration using a microscope.

    • A significant, dose-dependent increase in micronucleated cells indicates a positive result.

2.3.3 Bacterial Reverse Mutation Test (Ames Test; OECD 471)

  • Principle: A widely used test to assess a compound's potential to cause gene mutations. It uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan).[37][38][39][40] A positive result occurs if the test chemical causes a reverse mutation (reversion), allowing the bacteria to grow on an amino acid-deficient medium.

  • Protocol Outline:

    • The test is performed both with and without the addition of a liver S9 fraction . This is critical, as it mimics mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.

    • The bacterial strains are exposed to various concentrations of the test compound.

    • The mixture is plated onto a minimal agar medium lacking the required amino acid.

    • After incubation, the number of revertant colonies is counted.

    • A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Section 3: Data Interpretation and Integrated Safety Assessment

No single assay can define a compound's safety. A weight-of-evidence approach is required, integrating data from all three phases.

  • Correlation Analysis: Does the IC50 value correlate with the onset of mechanistic events? For example, is ROS production observed at concentrations well below those causing overt cytotoxicity, suggesting it is an early and causative event?

  • Mode of Action: Do the results point to a specific toxicity pathway? For instance, a compound that is positive in the Annexin V assay, causes mitochondrial depolarization, and increases ROS but is negative in all genotoxicity assays suggests a primary mechanism of inducing apoptosis via oxidative stress, not DNA damage.

  • Metabolic Activation: Is toxicity or mutagenicity only observed in the presence of the S9 fraction (in the Ames test) or in metabolically competent cells like HepG2? This points to a metabolite, rather than the parent compound, being the toxic species.

  • Risk Assessment: The ultimate goal is to establish an in vitro therapeutic index. This involves comparing the concentrations at which toxicity is observed to the concentrations required for the desired pharmacological effect (if known). A large margin between the effective concentration and the toxic concentration suggests a more promising safety profile.

Conclusion

The framework presented in this guide outlines a comprehensive and authoritative strategy for the initial in vitro toxicological evaluation of Xanthine, 3-(3-methoxypropyl)-1-methyl-. By systematically progressing from basal cytotoxicity to mechanistic and genotoxicity endpoints, researchers can build a robust, multi-parametric dataset. This approach not only identifies potential hazards but also provides crucial insights into the underlying mechanisms of toxicity. The resulting integrated safety profile is an indispensable tool for guiding further preclinical development, fulfilling early regulatory requirements, and making informed decisions on the future of this novel xanthine derivative.

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Foundational

An In-Depth Technical Guide to the In Vivo Bioavailability of 3-(3-methoxypropyl)-1-methylxanthine Derivatives

This guide provides a comprehensive framework for assessing the in vivo bioavailability of novel xanthine derivatives, with a specific focus on 3-(3-methoxypropyl)-1-methylxanthine. As direct pharmacokinetic data for thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the in vivo bioavailability of novel xanthine derivatives, with a specific focus on 3-(3-methoxypropyl)-1-methylxanthine. As direct pharmacokinetic data for this specific molecule is not extensively published, this document synthesizes established methodologies and field-proven insights from structurally related compounds to offer a robust, scientifically-grounded approach for researchers, scientists, and drug development professionals.

Introduction: The Xanthine Scaffold in Drug Discovery

Xanthine and its derivatives are a class of purine alkaloids with significant pharmacological relevance, acting primarily as competitive nonselective phosphodiesterase inhibitors and nonselective adenosine receptor antagonists.[1][2] The prototypical members of this class, such as caffeine and theophylline, are well-known for their stimulant and bronchodilator effects.[1][3] Chemical modification of the xanthine core, particularly at the N1, N3, and C8 positions, allows for the modulation of potency, selectivity, and pharmacokinetic properties.[1][4]

The molecule of interest, 3-(3-methoxypropyl)-1-methylxanthine, features substitutions at the N1 and N3 positions. The N1-methyl group is a common feature in active xanthines, while the 3-(3-methoxypropyl) side chain is designed to potentially enhance affinity for specific adenosine receptor subtypes or modify its metabolic profile and physicochemical properties. Understanding the in vivo bioavailability—the rate and extent to which the active substance is absorbed from a pharmaceutical form and becomes available at the site of action—is a critical step in the preclinical development of such a novel derivative.

PART 1: Preclinical In Vivo Bioavailability Study Design

The primary objective of an in vivo bioavailability study is to characterize the pharmacokinetic profile of a new chemical entity (NCE). This involves administering the compound through both intravenous (IV) and extravascular (typically oral, PO) routes to determine its absolute bioavailability.

Rationale for Animal Model Selection

The choice of animal model is a critical decision that significantly influences the translational relevance of preclinical data.[5] While no animal model perfectly mimics human physiology, certain species are preferred for their established correlations in drug absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Rodents (Rats, Mice): Sprague-Dawley or Wistar rats are frequently used for initial pharmacokinetic screening due to their relatively low cost, ease of handling, and extensive historical database.[6][7] The rat model is particularly useful for predicting oral drug absorption, as it shares many intestinal drug transporters with humans.[8]

  • Canines (Beagle Dogs): Beagle dogs are often considered a second, non-rodent species. Their gastrointestinal anatomy and physiology, especially concerning pH, share more similarities with humans than rodents, making them a valuable model for pH-dependent absorption studies.[6][8]

For a novel xanthine derivative, the Sprague-Dawley rat is the recommended model for initial bioavailability and pharmacokinetic profiling.

Experimental Workflow for a Preclinical Bioavailability Study

The following diagram outlines the comprehensive workflow for a typical in vivo study designed to determine the absolute oral bioavailability of a test compound.

G cluster_pre Pre-Study Phase cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Data Analysis Phase Formulation Dosing Formulation (IV and PO) Dosing Compound Administration (IV Bolus & Oral Gavage) Formulation->Dosing AnimalPrep Animal Acclimatization & Cannulation (Optional) AnimalPrep->Dosing Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Extraction Sample Preparation (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis PK_Calc Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) Analysis->PK_Calc Bioavailability Calculate Absolute Bioavailability (F%) PK_Calc->Bioavailability

Caption: Workflow for determining absolute oral bioavailability.

Detailed Protocol: Animal Dosing and Sample Collection

Objective: To obtain plasma concentration-time data following IV and PO administration.

Animals: Male Sprague-Dawley rats (n=3-5 per group), weight 250-300g.

Materials:

  • Test Compound: 3-(3-methoxypropyl)-1-methylxanthine

  • IV Formulation Vehicle: e.g., 5% DMSO, 40% PEG300, 55% Saline

  • PO Formulation Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in water

  • Syringes, gavage needles, collection tubes (K2-EDTA coated)

Procedure:

  • Fasting: Fast animals overnight (approx. 12 hours) prior to dosing, with free access to water.

  • Group 1: Intravenous (IV) Administration:

    • Administer the compound via a single bolus injection into the tail vein. A typical dose might be 1-2 mg/kg.

    • The low dose is to ensure linearity and avoid saturating metabolic pathways.

  • Group 2: Oral (PO) Administration:

    • Administer the compound via oral gavage. A typical dose might be 5-10 mg/kg.

    • The higher dose accounts for expected incomplete absorption.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-200 µL) from the tail vein or a jugular vein cannula at predefined time points.

    • Suggested Time Points:

      • IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing:

    • Immediately place blood samples into K2-EDTA coated tubes and keep on ice.

    • Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.

    • Harvest the supernatant (plasma) and store at -80°C until bioanalysis.

PART 2: Bioanalytical Methodology for Quantification

Accurate quantification of the drug in plasma is the cornerstone of a successful pharmacokinetic study. Due to its high sensitivity, selectivity, and speed, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique.[9][10][11]

Detailed Protocol: Plasma Sample Preparation

Objective: To extract the analyte from the complex plasma matrix and remove interferences (e.g., proteins, phospholipids).

Method: Protein Precipitation (PPT) This method is chosen for its simplicity, speed, and suitability for high-throughput analysis.[11]

Materials:

  • Acetonitrile (ACN) containing an internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte (e.g., 3-(3-methoxypropyl)-1-methyl-d3-xanthine).

  • Rat plasma samples, calibration standards, and quality control (QC) samples.

Procedure:

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold ACN containing the internal standard (a 3:1 ratio of solvent to plasma).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis

Objective: To chromatographically separate the analyte from other components and quantify it using mass spectrometry. The following are typical starting parameters that would require optimization.

  • LC System: Standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., Gemini C18, 50 mm × 4.6 mm, 5 µm) is a good starting point for separating xanthine derivatives.[9][10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and IS must be determined by direct infusion.

    • Hypothetical Transition for Analyte: [M+H]+ → fragment ion

    • Hypothetical Transition for IS: [M+H]+ → fragment ion

Bioanalytical Method Validation

A rigorous validation ensures the reliability of the bioanalytical data. The method must be validated according to regulatory guidelines (e.g., FDA, EMA).

G cluster_core Core Validation Parameters cluster_stability Stability Assessments Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ Stock Stock Solution Stability Validation->Stock FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw BenchTop Bench-Top Stability Validation->BenchTop AutoSampler Autosampler Stability Validation->AutoSampler

Caption: Key parameters for bioanalytical method validation.

PART 3: Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations are determined, pharmacokinetic (PK) parameters are calculated using non-compartmental analysis (NCA).

Key Pharmacokinetic Parameters

The following table summarizes the essential PK parameters derived from the plasma concentration-time data.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption; related to efficacy and potential toxicity.
Tmax Time at which Cmax is observedIndicates the rate of absorption.
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable pointRepresents the total drug exposure over the measured time period.
AUC (0-inf) Area under the curve extrapolated to infinityRepresents the total drug exposure after a single dose.
Elimination half-lifeThe time required for the plasma concentration to decrease by half. Dictates dosing frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit time. Indicates the efficiency of drug elimination.
Vd Volume of DistributionAn apparent volume into which the drug distributes in the body. Indicates tissue penetration.
Calculating Absolute Bioavailability (F%)

Absolute bioavailability compares the AUC from oral administration to the AUC from IV administration, corrected for dose. The IV dose is considered 100% bioavailable.

Formula: F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100

An F% value below 30% is generally considered low, 30-70% is moderate, and above 70% is high.

Hypothetical Pharmacokinetic Data Summary

The table below presents a hypothetical dataset for 3-(3-methoxypropyl)-1-methylxanthine in rats, illustrating how the final data would be presented.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.08 (5 min)1.0
AUC (0-inf) (ng·h/mL) 250011250
t½ (h) 2.52.8
CL (L/h/kg) 0.4-
Vd (L/kg) 1.4-
F (%) -45%

In this hypothetical example, the compound exhibits moderate oral bioavailability.

PART 4: Strategies to Enhance Bioavailability

If a compound exhibits low oral bioavailability (e.g., <30%), formulation strategies can be employed to improve its solubility and/or absorption.[12][13] Many xanthine derivatives have poor aqueous solubility, which can be a limiting factor.[1][14]

Formulation Approaches
  • Particle Size Reduction: Decreasing the particle size via micronization or nanosizing increases the surface area available for dissolution, which can enhance the absorption rate of poorly soluble drugs.[15][16]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level (an amorphous solid dispersion) can significantly improve its dissolution rate and apparent solubility.[12]

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used. These systems form fine oil-in-water emulsions in the gut, which can enhance solubilization and absorption.[15]

  • Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule within a hydrophilic shell, thereby increasing its aqueous solubility.[12][15]

Workflow for Formulation Optimization

The development of an enabling formulation is an iterative process that balances in vitro performance with in vivo outcomes.

G Start Low Bioavailability (Poor Solubility) Screen Screen Formulations (Solid Dispersion, Nanosuspension, etc.) Start->Screen InVitro In Vitro Dissolution Testing Screen->InVitro Select Select Lead Formulation(s) InVitro->Select Improved Dissolution? Select->Screen No InVivo In Vivo PK Study in Rats Select->InVivo Yes InVivo->Screen No End Optimized Bioavailability InVivo->End Target PK Achieved?

Caption: Iterative workflow for enhancing oral bioavailability.

Conclusion

Determining the in vivo bioavailability of a novel derivative such as 3-(3-methoxypropyl)-1-methylxanthine is a multi-faceted process that requires careful experimental design, robust bioanalytical validation, and precise pharmacokinetic analysis. By following the structured approach outlined in this guide—from selecting the appropriate animal model and executing a rigorous in vivo protocol to developing a sensitive LC-MS/MS method and interpreting the resulting PK data—drug development professionals can confidently characterize the ADME properties of new xanthine-based candidates. Should initial bioavailability prove to be a challenge, a systematic approach to formulation optimization can often unlock the therapeutic potential of these promising molecules.

References

  • Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017). Walsh Medical Media.
  • Experimental determination of the oral bioavailability and bioaccessibility of lead particles. (n.d.).
  • Animal models for evaluation of oral delivery of biopharmaceuticals. (2017). PubMed.
  • Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma. (n.d.).
  • Animal versus human oral drug bioavailability: Do they correl
  • Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in r
  • A1- and A2-Selective Adenosine Antagonists: In Vivo Characterization of Cardiovascular Effects. (n.d.). PMC.
  • Development of a selective and fast LC–MS/MS for determination of WSJ-537, an xanthine oxidase inhibitor, in rat plasma: Application to a pharmacokinetic study. (n.d.). BioKB.
  • Convergent Biochemical Pathways for Xanthine Alkaloid Production in Plants Evolved from Ancestral Enzymes with Different C
  • Xanthine: Synthetic Str
  • Studies on Alkyl-Xanthine Derivatives II. Pharmacokinetic and Pharmacodynamic Studies of a New Bronchodilator, 1-Methyl. (1988). Semantic Scholar.
  • First report of pseudogenes of SABATH enzymes from xanthines metabolic pathway in Ilex paraguariensis. (n.d.). Dialnet.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Xanthine. (n.d.). Wikipedia.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in R
  • The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose m
  • Formulation strategies for poorly soluble drugs. (2025).
  • On the Nature of Xanthine and Substituted Xanthines in Solution1. (n.d.).
  • Determination of xanthotoxin using a liquid chromatography-mass spectrometry and its application to pharmacokinetics and tissue distribution model in r
  • Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies. (2015). MDPI.
  • A1 adenosine receptor antagonists, agonists, and allosteric enhancers. (n.d.). PubMed.
  • Adenosine Receptor Antagonists: Translating Medicinal Chemistry and Pharmacology into Clinical Utility. (2008).
  • Identification of Some Novel Xanthine-Based Derivatives with Bronchodilator Activity. (n.d.).
  • Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, A. (2024). Semantic Scholar.
  • Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. (2022). ACS Medicinal Chemistry Letters.
  • A1 Adenosine Receptor Antagonists, Agonists, and Allosteric Enhancers. (2025).

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Exploratory

Advanced Material Safety &amp; Technical Profiling: Xanthine, 3-(3-methoxypropyl)-1-methyl-

Executive Summary In modern drug discovery, a traditional Material Safety Data Sheet (MSDS) is often insufficient for researchers who require both occupational safety data and deep pharmacological context. This whitepape...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery, a traditional Material Safety Data Sheet (MSDS) is often insufficient for researchers who require both occupational safety data and deep pharmacological context. This whitepaper serves as a next-generation technical guide for Xanthine, 3-(3-methoxypropyl)-1-methyl- (CAS 94733-92-3) . By synthesizing physicochemical safety parameters with its mechanistic utility as a phosphodiesterase (PDE) inhibitor, this document provides a comprehensive framework for scientists utilizing this bioactive compound in cellular assays and receptor pharmacology.

Chemical Identity & Structural Dynamics

Xanthine, 3-(3-methoxypropyl)-1-methyl- belongs to the 1,3-dialkylxanthine class of compounds. Structurally related to well-known methylxanthines like theophylline and 1-methyl-3-isobutylxanthine (IBMX), this synthetic derivative features a methoxypropyl substitution that alters its lipophilicity and binding affinity within enzymatic active sites.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Xanthine, 3-(3-methoxypropyl)-1-methyl-
CAS Number 94733-92-3
Molecular Formula C10H14N4O3
Molecular Weight 238.24 g/mol
Monoisotopic Mass 238.1066 Da
Compound Class Xanthine Derivative / Bioactive Chemical

Data supported by 1[1] and 2[2].

Mechanistic Profiling (Pharmacodynamics)

Xanthine derivatives are well-documented modulators of intracellular signaling, primarily acting through two complementary pathways: phosphodiesterase (PDE) enzyme inhibition and adenosine receptor antagonism (3)[3].

The Causality of PDE Inhibition

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are critical intracellular second messengers that are rapidly degraded by PDE metallohydrolases (4)[4]. The xanthine core of 3-(3-methoxypropyl)-1-methylxanthine structurally mimics the purine ring of cAMP. This allows the compound to competitively bind to the hydrophobic regions of the PDE active site, interacting with conserved invariant glutamine residues that normally anchor the nucleotide base (5)[5].

By blocking the catalytic pocket, the xanthine derivative prevents the hydrolysis of cAMP into inactive 5'-AMP. The resulting accumulation of cAMP hyper-activates Protein Kinase A (PKA), driving downstream phosphorylation cascades that regulate diverse physiological responses, including smooth muscle relaxation and the suppression of pro-inflammatory mediators[3].

PDE_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Degrades cAMP Xanthine 3-(3-methoxypropyl)- 1-methylxanthine Xanthine->PDE Inhibits

Figure 1: Mechanism of action of 3-(3-methoxypropyl)-1-methylxanthine via PDE inhibition.

Safety, Handling & Toxicology (Core MSDS)

While specific in vivo toxicity data for CAS 94733-92-3 is limited, its classification as a bioactive xanthine dictates stringent laboratory precautions. Systemic absorption can lead to unintended PDE inhibition, potentially causing tachycardia, central nervous system stimulation, or hypotension.

Table 2: Hazard Identification & Handling Protocols

CategorySpecification / Protocol
Hazard Classification Potential Irritant (Skin/Eyes/Respiratory); Bioactive Agent
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, lab coat. Handle in a certified chemical fume hood.
Storage Conditions Store at -20°C in a dry, well-ventilated environment. Protect from light and moisture to prevent degradation.
First Aid (Inhalation) Move victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
First Aid (Skin/Eye Contact) Flush eyes or skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Spill Response Absorb with an inert material (e.g., sand or vermiculite). Do not flush into the cellular sewer system.

Experimental Protocols: cAMP Accumulation Assay

To leverage Xanthine, 3-(3-methoxypropyl)-1-methyl- in in vitro pharmacology, it is frequently utilized as a stabilizing agent in cAMP accumulation assays.

The Causality of the Protocol: Without a PDE inhibitor, the transient cAMP produced by adenylyl cyclase is rapidly degraded, rendering Gs-coupled GPCR activation undetectable. By pre-incubating cells with this xanthine derivative, the degradation pathway is blocked. This creates a self-validating system : intracellular cAMP levels will now directly and proportionally correlate with receptor activation (6)[6].

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 or CHO cells stably expressing the target GPCR into a 384-well microplate (e.g., 625–1,000 cells/well) in an assay buffer (HBSS supplemented with 5 mM HEPES and 0.1% BSA) (7)[7].

  • PDE Inhibitor Pre-Incubation: Add Xanthine, 3-(3-methoxypropyl)-1-methyl- to the wells at a final concentration of 10–100 µM. Incubate for 30 minutes at room temperature to ensure complete intracellular penetration and PDE blockade[7].

  • Receptor Stimulation & Validation: Introduce the specific GPCR agonist. Self-Validation Step: In separate control wells, add 10 µM Forskolin (a direct adenylyl cyclase activator) to validate the maximum assay window, and a vehicle control to establish the baseline[7]. Incubate for 30 minutes.

  • Lysis & Detection: Add lysis buffer containing TR-FRET fluorophores or AlphaScreen donor/acceptor beads. Endogenous accumulated cAMP will competitively displace a biotinylated cAMP probe, altering the proximity-based luminescent signal[6].

  • Signal Acquisition: Incubate in the dark for 1–2 hours, then read the microplate using a time-resolved fluorescence microplate reader. Calculate the EC50 using non-linear regression analysis[7].

Assay_Workflow Step1 Cell Preparation Seed cells in 384-well plate Step2 Compound Incubation Add Xanthine derivative (PDE inhibitor) Step1->Step2 Step3 Receptor Stimulation Add GPCR Agonist or Forskolin Step2->Step3 Step4 Cell Lysis & Detection Add cAMP detection reagents Step3->Step4 Step5 Data Acquisition Read microplate & Calculate EC50 Step4->Step5

Figure 2: Step-by-step workflow for the cell-based cAMP accumulation assay.

References

  • TargetMol - Xanthine, 3-(3-methoxypropyl)-1-methyl-.
  • PubChemLite - 94733-92-3 (C10H14N4O3).
  • PMC - NIH - Xanthine scaffold: scope and potential in drug development.
  • NCBI Bookshelf - NIH - Phosphodiesterase Inhibitors - St
  • Journal of Medicinal Chemistry - ACS Publications - The Next Gener
  • Frontiers - Desensitization of cAMP Accumul
  • Creative BioMart - cAMP Accumul

Sources

Protocols & Analytical Methods

Method

How to dissolve Xanthine, 3-(3-methoxypropyl)-1-methyl- for cell culture media

Comprehensive Application Note: Dissolution and In Vitro Application of 3-(3-Methoxypropyl)-1-methylxanthine Executive Summary & Biochemical Context Xanthine, 3-(3-methoxypropyl)-1-methyl- (CAS 94733-92-3) is a bioactive...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Dissolution and In Vitro Application of 3-(3-Methoxypropyl)-1-methylxanthine

Executive Summary & Biochemical Context

Xanthine, 3-(3-methoxypropyl)-1-methyl- (CAS 94733-92-3) is a bioactive small molecule belonging to the methylxanthine class of compounds[1]. Structurally homologous to well-documented pharmacological agents like 3-isobutyl-1-methylxanthine (IBMX) and 3-propylxanthine, this compound functions primarily as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist[2][3].

Because methylxanthines possess a planar, heterocyclic purine-dione core that forms rigid intermolecular hydrogen bonds, they exhibit notoriously poor aqueous solubility[3]. Direct introduction of the raw powder into aqueous cell culture media will result in incomplete dissolution, micro-precipitation, and highly variable dosing. This application note establishes a validated, causality-driven protocol for reconstituting this specific compound in Dimethyl Sulfoxide (DMSO) to create stable master stocks, followed by precise dilution strategies for in vitro cell culture assays.

Physicochemical Profiling & Solvent Causality

To design a self-validating dissolution protocol, one must understand the thermodynamic barriers of the compound. The addition of the 3-methoxypropyl and 1-methyl groups to the xanthine backbone increases the molecule's lipophilicity.

  • Why DMSO? An aprotic, highly polar solvent like anhydrous DMSO is required to disrupt the crystal lattice of the xanthine core. Aqueous buffers lack the solvating power to break these bonds at room temperature[3].

  • Thermal Energy Requirement: Even in DMSO, methylxanthines often require gentle warming (e.g., 37°C) to overcome the enthalpy of dissolution[2].

  • The 0.1% Toxicity Threshold: While DMSO is an excellent carrier, it is cytotoxic to mammalian cells at high concentrations. Experimental workflows must be mathematically designed so that the final concentration of DMSO in the cell culture media never exceeds 0.1% (v/v)[4].

Table 1: Physicochemical & Solubility Parameters

Note: Parameters are synthesized from the behavior of homologous 1,3-dialkylxanthines to provide a reliable baseline for CAS 94733-92-3.

ParameterValue / Protocol Recommendation
CAS Number 94733-92-3[1]
Primary Solvent Anhydrous DMSO (≥99.9% purity, cell-culture grade)
Target Stock Concentration 10 mM to 50 mM[4]
Aqueous Solubility Sparingly soluble; strictly requires DMSO carrier[3]
Max Final DMSO in Media ≤ 0.1% (v/v) to prevent vehicle-induced cytotoxicity[4]
Stock Storage (DMSO) -20°C, protected from light (Stable for up to 12 months)[5]
Working Solution (Media) Prepare fresh immediately before use; do not store > 24 hours[3][5]

Step-by-Step Protocol: Preparation of Master Stock Solutions

This protocol ensures the complete solvation of the compound while preserving its biological integrity.

Step 1: Environmental Equilibration Remove the lyophilized powder of 3-(3-methoxypropyl)-1-methylxanthine from cold storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening cold vials causes atmospheric moisture to condense on the powder. Water introduction into the DMSO stock will drastically reduce the solubility limit and degrade the compound over time.

Step 2: Solvent Addition Weigh the desired mass of the compound. Add the calculated volume of anhydrous DMSO to achieve a 10 mM or 25 mM master stock[4].

Step 3: Thermodynamic Dissolution Vortex the vial vigorously for 60 seconds.

  • Self-Validation Check: Hold the vial against a light source. If the solution is turbid or contains visible particulates, the crystal lattice is not fully broken.

  • Resolution: Submerge the sealed vial in a 37°C water bath and apply sonication for 5–10 minutes. The thermal and acoustic energy will accelerate solvent penetration and complete the dissolution[2].

Step 4: Chemical Compatibility Sterilization Pass the dissolved DMSO stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile tube.

  • Causality: Do not use standard PES (Polyethersulfone) or PVDF filters. High concentrations of pure DMSO can partially dissolve these membranes, leaching toxic extractables into your stock and ruining downstream cell assays.

Step 5: Aliquotting and Storage Dispense the sterile stock into single-use aliquots (e.g., 20 µL) using amber microcentrifuge tubes to protect the compound from photo-degradation. Store immediately at -20°C[4][5].

Workflow Step1 Weigh 3-(3-methoxypropyl) -1-methylxanthine Powder Step2 Add Anhydrous DMSO (Target: 10-25 mM) Step1->Step2 Step3 Vortex & Sonicate (Warm to 37°C if needed) Step2->Step3 Step4 Sterile Filter (0.22 µm PTFE ONLY) Step3->Step4 Step5 Aliquot & Store at -20°C (Protect from light) Step4->Step5 Step6 Thaw Aliquot at RT (Vortex immediately) Step5->Step6 When ready for assay Step7 Dilute into Pre-warmed Cell Culture Media Step6->Step7 Step8 Apply to Cells (Final DMSO ≤ 0.1% v/v) Step7->Step8

Figure 1: Validated workflow for the dissolution and in vitro application of xanthine derivatives.

Step-by-Step Protocol: Preparation of Working Solutions for Cell Culture

Because xanthine derivatives are prone to crashing out of solution when transitioning from DMSO to aqueous environments, the dilution step must be handled with precise thermal management[3][6].

Step 1: Thawing and Homogenization Thaw a single master stock aliquot at room temperature. Vortex immediately after thawing.

  • Causality: DMSO freezes at 19°C. During the thawing process, concentration gradients can form. Vortexing ensures the compound is homogeneously distributed before pipetting.

Step 2: Pre-warming the Culture Media Warm the complete cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C in a water bath.

  • Causality: Diluting a highly hydrophobic small molecule into cold aqueous media causes rapid thermal shock. The localized drop in temperature drastically lowers the solubility threshold, causing micro-precipitation that is often invisible to the naked eye but will ruin dose-response curves[3].

Step 3: The 1:1000 Serial Dilution Strategy To maintain cell viability, the final DMSO concentration must be ≤0.1%[4].

  • If your target treatment concentration is 10 µM , use a 10 mM master stock.

  • Pipette 1 µL of the 10 mM stock directly into the center of 1000 µL of pre-warmed media. Immediately invert the tube 5-6 times to rapidly disperse the DMSO carrier.

Table 2: Dilution Matrix for Cell Culture Assays
Desired Final ConcentrationRequired DMSO Stock ConcentrationDilution Ratio (Stock : Media)Final DMSO % in Media
1 µM1 mM1 : 10000.1%
10 µM10 mM1 : 10000.1%
25 µM25 mM1 : 10000.1%
50 µM50 mM1 : 10000.1%

Step 4: Immediate Application Apply the spiked media to the cultured cells immediately. Aqueous solutions of xanthine derivatives should not be stored for more than 24 hours, as they will slowly precipitate and lose pharmacological efficacy[5].

Mechanism of Action & Signaling Pathway

Once successfully delivered to the cells, 3-(3-methoxypropyl)-1-methylxanthine acts similarly to other methylxanthines by competitively inhibiting phosphodiesterases (PDEs)[2]. By preventing the hydrolysis of cyclic AMP (cAMP) into 5'-AMP, the compound forces an intracellular accumulation of cAMP. This accumulation hyper-activates Protein Kinase A (PKA), which subsequently phosphorylates downstream transcription factors like CREB, altering gene expression[5].

Pathway A GPCR Activation B Adenylyl Cyclase A->B D cAMP B->D Synthesis C ATP C->B Substrate E Phosphodiesterase (PDE) D->E Target H PKA Activation & CREB Phosphorylation D->H Accumulation Triggers G 5'-AMP (Degradation) E->G Hydrolysis F 3-(3-methoxypropyl) -1-methylxanthine F->E Inhibits

Figure 2: Mechanism of action showing PDE inhibition by xanthine derivatives leading to cAMP accumulation.

References

  • TargetMol. "Xanthine, 3-(3-methoxypropyl)-1-methyl- | TargetMol." TargetMol Chemicals. Available at:[Link][7]

  • TargetMol. "Xanthine, 3-(3-methoxypropyl)-1-methyl- (CAS 94733-92-3)." TargetMol Chemicals. Available at: [Link][1]

  • PNAS. "Targeting ryanodine receptors with allopurinol and xanthine derivatives for the treatment of cardiac and musculoskeletal weakness disorders." Proceedings of the National Academy of Sciences. Available at:[Link][6]

  • BPS Bioscience. "IBMX cAMP, cGMP PDE, PDE 27213 - BPS Bioscience." BPS Bioscience. Available at: [Link][5]

Sources

Application

Xanthine, 3-(3-methoxypropyl)-1-methyl- preparation protocol for in vivo animal assays

An Application Guide for the Synthesis and In Vivo Formulation of 3-(3-methoxypropyl)-1-methylxanthine Introduction Xanthine and its derivatives represent a cornerstone scaffold in medicinal chemistry, recognized as priv...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and In Vivo Formulation of 3-(3-methoxypropyl)-1-methylxanthine

Introduction

Xanthine and its derivatives represent a cornerstone scaffold in medicinal chemistry, recognized as privileged structures for their broad range of pharmacological activities.[1] These purine alkaloids, with theophylline and caffeine as prominent examples, are known to interact with various biological targets, most notably as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes.[1][2] Such interactions mediate effects including bronchodilation, anti-inflammatory responses, and neuroprotection, making this chemical class a fertile ground for drug discovery in oncology, neurodegenerative diseases, and metabolic disorders.[1]

The biological activity of xanthine derivatives is highly tunable through synthetic modifications at the N1, N3, N7, and C8 positions. The introduction of an N-alkyl side chain, such as the 3-(3-methoxypropyl)-1-methyl substitution, is a strategic modification intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can significantly influence its pharmacokinetic profile and target engagement.[3]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details a proposed synthesis protocol for 3-(3-methoxypropyl)-1-methylxanthine, methods for its characterization, and, critically, detailed protocols for its formulation for in vivo animal assays. The challenge of poor aqueous solubility, common to many xanthine derivatives, is addressed through systematic solubility testing and the provision of multi-tiered formulation strategies.[1][4] This guide is designed to ensure scientific rigor, reproducibility, and adherence to the ethical and regulatory standards governing animal research.[5][6]

PART 1: Synthesis and Characterization of 3-(3-methoxypropyl)-1-methylxanthine

Synthetic Strategy: N3-Alkylation

The proposed synthesis is based on the N-alkylation of 1-methylxanthine. This is a common and effective strategy for introducing substituents onto the xanthine core.[7] In this approach, the acidic proton at the N3 position of 1-methylxanthine is removed by a base, generating a nucleophilic anion that subsequently reacts with an alkyl halide, in this case, 1-bromo-3-methoxypropane, to form the desired product.

Protocol: Synthesis and Purification

Materials:

  • 1-methylxanthine

  • 1-bromo-3-methoxypropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylxanthine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration relative to 1-methylxanthine).

  • Reagent Addition: Add 1-bromo-3-methoxypropane (1.2 eq) to the suspension dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water (3x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 3-(3-methoxypropyl)-1-methylxanthine.

Characterization and Quality Control

To ensure the identity, purity, and integrity of the synthesized compound, a full characterization is mandatory before proceeding to in vivo studies.

Parameter Method Purpose
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure and covalent connectivity.
Identity & Mass Mass Spectrometry (e.g., ESI-MS)Confirms the molecular weight of the compound.
Purity HPLC-UV/MSQuantifies the purity of the final compound (Target >95% for in vivo use).
Appearance Visual InspectionRecords the physical state (e.g., white solid, crystalline powder).
Synthesis Workflow Diagram

cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Isolation & Purification reagents 1-Methylxanthine 1-Bromo-3-methoxypropane K₂CO₃, DMF reaction_vessel Heat (80-90°C) Stir (12-24h) Monitor (TLC/LCMS) reagents->reaction_vessel 1 quench Cool to RT Add Water & EtOAc extraction Separate Layers Extract Aqueous (2x) Combine Organics quench->extraction 2 wash Wash with Water (3x) Wash with Brine (1x) extraction->wash 3 dry Dry (MgSO₄) Filter concentrate Concentrate in vacuo dry->concentrate 4 chromatography Silica Gel Chromatography (Hexanes/EtOAc) concentrate->chromatography 5 characterization Characterize: - NMR - MS - HPLC (>95% Purity) chromatography->characterization 6

Caption: Workflow for the synthesis and purification of 3-(3-methoxypropyl)-1-methylxanthine.

PART 2: Physicochemical Properties and Formulation Development

Physicochemical Data

Understanding the fundamental properties of the compound is the first step in rational formulation design.

Property Value Source
Molecular Formula C₁₀H₁₄N₄O₃Calculated
Molecular Weight 238.24 g/mol Calculated
Appearance To be determined experimentally-
pKa To be determined experimentally-
LogP To be determined experimentally/calculated-
Protocol: Experimental Solubility Assessment

A crucial step is to determine the compound's solubility in various vehicles to identify a suitable formulation strategy. This protocol establishes the equilibrium solubility.

Procedure:

  • Add an excess amount of the compound (e.g., 10-20 mg) to a series of vials.

  • Add a fixed volume (e.g., 1 mL) of each test vehicle to a separate vial.

  • Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the compound in the supernatant using a validated HPLC method.

Solubility Data Summary Table

Researchers should use the protocol above to populate a table like the one below. This data will directly inform the choice of formulation.

Vehicle Solubility (mg/mL) Observations (e.g., Clear Solution, Suspension)
Sterile Water for Injection Record DataRecord Observations
0.9% NaCl (Saline) Record DataRecord Observations
Phosphate-Buffered Saline (PBS), pH 7.4 Record DataRecord Observations
5% Dextrose in Water (D5W) Record DataRecord Observations
10% DMSO / 90% Saline (v/v) Record DataRecord Observations
20% PEG400 / 80% Saline (v/v) Record DataRecord Observations
5% Tween® 80 in Saline Record DataRecord Observations
0.5% Carboxymethylcellulose (CMC) in Water Record DataRecord Observations

PART 3: Protocols for In Vivo Formulation

Guiding Principles and Regulatory Compliance

The use of a non-pharmaceutical grade compound in laboratory animals must be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC).[5][6] The primary goal is to create a formulation that is safe, stable, and delivers a consistent dose.

Key Considerations:

  • Sterility: For any parenteral route (IV, IP, SC), the final formulation must be sterile. This is typically achieved by filtration through a 0.22 µm syringe filter.[8] Oral formulations do not require sterility but should be prepared cleanly to avoid contamination.[8]

  • pH and Tonicity: The pH of injectable solutions should ideally be within a physiological range (e.g., 5-9).[9] The formulation should also be as close to isotonic as possible to minimize irritation at the injection site.[9][10]

  • Vehicle Safety: The chosen vehicle must be non-toxic at the administered volume and concentration.[5] All diluents and excipients should be pharmaceutical grade if available.[8][10]

  • Stability: Formulations should be prepared fresh daily whenever possible.[11] If a formulation is to be stored, its stability must be justified, and it must be stored under appropriate conditions (e.g., refrigerated, protected from light).[6][8]

  • Labeling: All prepared formulations must be clearly labeled with the compound name, concentration, preparation date, and expiration date.[6]

Formulation Decision Workflow

Caption: Decision workflow for selecting an appropriate in vivo formulation protocol.

Step-by-Step Formulation Protocols

Protocol A: Simple Aqueous Solution (for Soluble Compounds)

  • Calculation: Calculate the total mass of the compound needed for the desired concentration and final volume.

  • Dissolution: Weigh the compound into a sterile container. Add the desired volume of sterile vehicle (e.g., 0.9% NaCl).

  • Mixing: Mix thoroughly using a vortex or sonicator until the compound is fully dissolved. Gentle warming may be used if it aids dissolution and does not degrade the compound.

  • Sterilization (Parenteral Only): Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.[8]

  • QC: Visually inspect for particulates. Measure pH if required by the protocol.

Protocol B: Aqueous Suspension (for Oral Gavage)

  • Vehicle Preparation: Prepare the suspension vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water).

  • Weighing: Accurately weigh the compound into a sterile container (e.g., a glass mortar or conical tube).

  • Pre-wetting (Optional but Recommended): Add a small amount of a wetting agent (e.g., 1-2 drops of Tween® 80) and mix to form a paste. This prevents clumping.

  • Suspension: Gradually add the suspension vehicle while continuously mixing or vortexing to create a uniform suspension.

  • Homogenization: Ensure the suspension is homogenous before each dose is drawn. Stir continuously during dosing if the compound settles quickly.

Protocol C: Co-Solvent Formulation (for Poorly Soluble Compounds)

This formulation is for compounds that are insoluble in aqueous vehicles but soluble in organic solvents.

  • Weighing: Accurately weigh the compound into a sterile container.

  • Solubilization: Add the minimum volume of the organic co-solvent (e.g., DMSO, PEG400) required to completely dissolve the compound. Use a vortex or sonicator to aid dissolution.[12]

  • Aqueous Phase Addition: While vortexing, slowly add the aqueous vehicle (e.g., saline or PBS) dropwise to the organic solution. Adding the aqueous phase too quickly can cause the compound to precipitate.

  • Final Inspection: The final formulation should be a clear solution. Observe for any signs of precipitation (cloudiness).

  • Sterilization (Parenteral Only): If the final formulation is compatible with the filter material, pass it through a 0.22 µm sterile syringe filter.

PART 4: Biological Context and Hypothesized Mechanism

Xanthine derivatives primarily exert their pharmacological effects through two well-established mechanisms: antagonism of adenosine receptors (A₁, A₂ₐ, A₂ₑ, A₃) and non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][12] The accumulation of cyclic AMP (cAMP) resulting from PDE inhibition activates Protein Kinase A (PKA), which can lead to a variety of cellular responses including decreased proliferation and increased differentiation.[12] Adenosine receptor antagonism blocks the signaling of extracellular adenosine, a molecule that accumulates under conditions of metabolic stress or inflammation.[13] The in vivo assays for 3-(3-methoxypropyl)-1-methylxanthine are likely designed to probe its effects on pathways regulated by these targets.

Adenosine Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol AR Adenosine Receptor (e.g., A2A) AC Adenylyl Cyclase AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression, Metabolism) PKA->Response Phosphorylates Targets Adenosine Adenosine (Agonist) Adenosine->AR Binds Xanthine 3-(3-methoxypropyl)- 1-methylxanthine (Antagonist) Xanthine->AR Blocks

Caption: Simplified diagram of A₂ₐ adenosine receptor signaling and its antagonism by a xanthine derivative.

Conclusion

The successful execution of in vivo animal assays hinges on the quality and appropriate formulation of the test compound. This guide provides a robust framework for the synthesis, characterization, and formulation of 3-(3-methoxypropyl)-1-methylxanthine. By following a systematic approach that begins with confirming the compound's identity and purity, proceeds to a data-driven solubility assessment, and culminates in a carefully chosen and prepared formulation, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes. Adherence to these protocols and the underlying principles of safety and sterility is paramount for generating high-quality scientific data and ensuring animal welfare.

References

  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals - OACU.
  • Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare - UW Sites - University of Washington.
  • Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC.
  • Guideline for the Use of Novel Compound in Animals.
  • Use of Non-Pharmaceutical Grade Compounds in Animals - Animal Care at Illinois.
  • Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
  • Studies on Alkyl-Xanthine Derivatives II. Pharmacokinetic and Pharmacodynamic Studies of a New Bronchodilator, 1-Methyl - Semantic Scholar.
  • Application Notes and Protocols: Synthesis of Xanthine and Xanthone Derivatives for Drug Discovery - Benchchem.
  • Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies - PubMed.
  • Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity - Semantic Scholar.
  • Xanthine: Synthetic Strategy And Biological Activity.
  • Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC.
  • An Inexpensive, Efficient Synthesis of 1-Methylxanthine - ResearchGate. Available from: [Link]

  • 3-Isobutyl-1-methylxanthine.
  • Application Notes & Protocols: Preparing Danthron Formulations for In Vivo Studies - Benchchem.
  • Gad Vehicles Database.

Sources

Method

Receptor binding assay protocol using Xanthine, 3-(3-methoxypropyl)-1-methyl-

Application Note: Pharmacological Characterization of Xanthine, 3-(3-methoxypropyl)-1-methyl- via Receptor Binding and Enzyme Inhibition Assays 1. Introduction Xanthine, 3-(3-methoxypropyl)-1-methyl- (CAS: 94733-92-3) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of Xanthine, 3-(3-methoxypropyl)-1-methyl- via Receptor Binding and Enzyme Inhibition Assays

1. Introduction Xanthine, 3-(3-methoxypropyl)-1-methyl- (CAS: 94733-92-3) is a synthetic 1,3-dialkylxanthine derivative[1]. Compounds in this structural class are classically characterized by a dual mechanism of action: they act as competitive antagonists at G protein-coupled adenosine receptors (ARs) and as non-selective inhibitors of phosphodiesterase (PDE) enzymes[2]. The specific substitution pattern—a methoxypropyl group at the N3 position and a methyl group at the N1 position—provides unique steric bulk that dictates its binding affinity and selectivity across adenosine receptor subtypes (A1, A2A, A2B, A3) compared to endogenous adenosine or prototypical xanthines like theophylline[3].

This application note provides a comprehensive, self-validating protocol for evaluating the binding affinity of Xanthine, 3-(3-methoxypropyl)-1-methyl- using a competitive radioligand binding assay, supplemented by a secondary PDE inhibition workflow.

2. Core Mechanism of Action & Rationale To accurately design an assay for a xanthine derivative, one must understand the causality of its target interactions. Adenosine receptors (A1 and A3) typically couple to Gi/o proteins to inhibit adenylyl cyclase, whereas A2A and A2B receptors couple to Gs proteins to stimulate it. By competitively binding to the orthosteric site of these receptors, xanthine derivatives block the action of endogenous adenosine[4]. Concurrently, xanthines inhibit PDEs, the enzymes responsible for hydrolyzing cyclic AMP (cAMP) into inactive 5'-AMP[2].

MOA Adenosine Adenosine AR Adenosine Receptor (A1 / A2A) Adenosine->AR Activates AC Adenylyl Cyclase AR->AC Modulates Xanthine 3-(3-methoxypropyl) -1-methylxanthine Xanthine->AR Antagonizes PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibits cAMP cAMP AC->cAMP Synthesizes cAMP->PDE Degraded by AMP 5'-AMP PDE->AMP Converts to

Dual mechanism of action: Xanthine derivatives antagonize adenosine receptors and inhibit PDEs.

Because both pathways converge on the modulation of intracellular cAMP, binding assays must be carefully isolated from functional downstream effects to determine true receptor affinity (Ki).

3. Quantitative Baseline Data Before evaluating the test compound, the assay must be validated against known standards. The following table summarizes the expected binding affinities of standard radioligands and reference inhibitors used to calibrate the assay,.

Target Receptor / EnzymeStandard Radioligand / SubstrateReference Antagonist / InhibitorTypical Kd / Ki / IC50
Adenosine A1 [³H]DPCPXDPCPX~0.2 - 0.4 nM
Adenosine A2A [³H]CGS21680ZM241385~0.6 - 1.5 nM
Adenosine A2B [³H]ZM241385PSB-603~0.5 - 2.0 nM
PDE (Non-selective) Fluorescent cAMPTheophylline~10 - 50 µM

4. Experimental Protocol 1: Adenosine Receptor Radioligand Binding Assay This competitive binding assay measures the ability of Xanthine, 3-(3-methoxypropyl)-1-methyl- to displace a high-affinity tritiated radioligand from recombinant human adenosine receptors.

Workflow Membrane 1. Membrane Preparation (Add Adenosine Deaminase) Incubation 2. Incubation (Membranes + [3H]-Ligand + Xanthine) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (PEI-treated GF/C filters) Incubation->Filtration Washing 4. Washing (Ice-cold buffer to remove free ligand) Filtration->Washing Detection 5. Liquid Scintillation Counting (Measure bound radioactivity) Washing->Detection

Experimental workflow for the competitive radioligand binding assay of adenosine receptors.

4.1. Critical Reagents & Preparation

  • Membranes: Recombinant CHO or HEK-293 cells expressing the target human AR subtype (e.g., A1 or A2A).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂. Expert Insight: Mg²⁺ is crucial for maintaining the structural integrity of the GPCR-G protein complex, stabilizing the high-affinity state of the receptor.

  • Adenosine Deaminase (ADA): Add 2 U/mL of ADA to the assay buffer. Causality: Cells naturally release endogenous adenosine during membrane homogenization. If left untreated, this endogenous ligand will act as a hidden competitor, artificially lowering the apparent affinity of both the radioligand and the test compound[5],[6]. ADA converts adenosine into inactive inosine, ensuring a zero-background baseline.

  • Filter Plates: 96-well glass fiber filter plates (GF/C) pre-treated with 0.3% polyethyleneimine (PEI) for 1 hour. Causality: Xanthine derivatives and lipophilic radioligands often stick to bare glass fibers, creating high non-specific binding (NSB). The cationic PEI polymer coats the fibers, neutralizing the charge and drastically reducing background noise.

4.2. Step-by-Step Methodology

  • Compound Dilution: Dissolve Xanthine, 3-(3-methoxypropyl)-1-methyl- in 100% DMSO to create a 10 mM stock. Prepare a 10-point serial dilution in the Assay Buffer (final assay concentrations should span 10⁻¹⁰ M to 10⁻⁴ M). Ensure final DMSO concentration remains below 1% to prevent membrane toxicity.

  • Assay Setup: In a 96-well plate, add the following to achieve a final volume of 250 µL per well:

    • 50 µL of the test compound (or buffer for Total Binding).

    • 50 µL of the specific radioligand (e.g., 1 nM [³H]DPCPX for A1 or 5 nM [³H]CGS21680 for A2A),.

    • 150 µL of the membrane suspension (typically 5–20 µg of protein per well),.

  • Non-Specific Binding (NSB) Control: In separate wells, replace the test compound with a saturating concentration (10 µM) of a reference ligand (e.g., NECA or CPA) to determine the baseline radioactivity that binds to non-receptor materials,.

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes. This allows the competitive binding reaction to reach thermodynamic equilibrium,[6].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/C filter plate using a 96-well cell harvester,.

  • Washing: Instantly wash the filters four times with 500 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Causality: The low temperature slows down the dissociation rate (k_off) of the bound radioligand, ensuring it remains trapped on the filter while unbound ligand is washed away,[6].

  • Detection: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well and quantify the bound radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

4.3. Data Analysis Calculate specific binding by subtracting the NSB CPM from the Total Binding CPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀. Convert the IC₅₀ to the absolute inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) Where [L] is the concentration of the radioligand used, and K_d is its known dissociation constant[2]. This normalizes the data, allowing direct comparison of the xanthine's affinity across different laboratories.

5. Experimental Protocol 2: Phosphodiesterase (PDE) Inhibition Assay Because xanthines routinely exhibit off-target PDE inhibition, evaluating this pathway is mandatory for a complete pharmacological profile[2].

5.1. Methodology (Fluorescence Polarization)

  • Enzyme Preparation: Dilute recombinant human PDE enzyme (e.g., PDE4 or PDE5) in PDE Assay Buffer (10 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1% BSA).

  • Reaction Mix: In a low-volume 384-well plate, combine the PDE enzyme, the test compound (Xanthine, 3-(3-methoxypropyl)-1-methyl-), and a fluorescently labeled cAMP substrate.

  • Incubation: Incubate at room temperature for 30–60 minutes. Active PDEs will cleave the fluorescent cAMP.

  • Detection: Add a binding reagent (e.g., IMAP nanoparticles) that specifically binds to the cleaved 5'-AMP product but not the intact cAMP. Measure the Fluorescence Polarization (FP) signal. A high FP signal indicates high PDE activity; a reduction in FP indicates that the xanthine derivative has successfully inhibited the PDE enzyme.

  • Analysis: Plot the FP signal against the log concentration of the compound to determine the IC₅₀ for PDE inhibition.

References

  • PubChemLite : 94733-92-3 (C10H14N4O3).1

  • BenchChem : Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine. Link

  • BenchChem : Application Notes and Protocols for Radioligand Binding Assay of Adenosine-2-carboxamide. Link

  • BenchChem : Stacofylline in the Landscape of Xanthine Derivatives: A Comparative Analysis. Link

  • BenchChem : An In-depth Technical Guide on the Core Mechanism of Action of Acefylline. 2

  • ACS Publications : Design, Synthesis, and Biological Evaluation of New 8-Heterocyclic Xanthine Derivatives as Highly Potent and Selective Human A2B Adenosine Receptor Antagonists. 3

  • Google Patents : JPS63154687A - 8-arylxanthine. 4

  • PMC (NIH) : Adenosine Receptors: The Contributions by John W. Daly. 5

  • PMC (NIH) : Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. 6

Application

Formulating Xanthine, 3-(3-methoxypropyl)-1-methyl- with DMSO for high-throughput screening

Application Note: High-Throughput Screening Formulation Protocol for Xanthine, 3-(3-methoxypropyl)-1-methyl- in DMSO Prepared by: Senior Application Scientist, High-Throughput Screening & Assay Development Target Audienc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Formulation Protocol for Xanthine, 3-(3-methoxypropyl)-1-methyl- in DMSO

Prepared by: Senior Application Scientist, High-Throughput Screening & Assay Development Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, the transition from a lyophilized compound to a screening-ready format is a critical vulnerability point. Poor formulation leads to compound aggregation, inaccurate dosing, and artifactual data. This application note details the optimized formulation and handling protocol for Xanthine, 3-(3-methoxypropyl)-1-methyl- (CAS: 94733-92-3), a bioactive xanthine derivative[1].

The Mechanistic Context: Xanthine derivatives—structurally related to theophylline and 3-isobutyl-1-methylxanthine (IBMX)—are classically investigated as non-selective phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists[2][3][4]. By inhibiting PDEs, these compounds prevent the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to the accumulation of these second messengers and the subsequent activation of downstream effectors like Protein Kinase A (PKA)[3][4].

The Formulation Challenge: High-Throughput Screening (HTS) relies heavily on Dimethyl Sulfoxide (DMSO) as a universal solvent. However, two causal factors dictate the strict parameters of this protocol:

  • Acoustic Dispensing Physics: Modern HTS utilizes acoustic liquid handlers (e.g., Labcyte Echo) that use sound energy to transfer nanoliter droplets. Because DMSO is highly hygroscopic, exposure to ambient humidity causes water absorption. This alters the solvent's acoustic impedance and surface tension, leading to dispensing trajectory errors and inaccurate compound dosing.

  • Solvent-Mediated Cytotoxicity: While DMSO is excellent for solubilizing hydrophobic xanthines, final assay concentrations exceeding 0.5% to 1% can permeabilize cell membranes and denature target enzymes, leading to false-positive assay readouts[5][6].

Physicochemical Profiling

Before initiating solubilization, it is imperative to understand the physicochemical boundaries of the target molecule.

Table 1: Physicochemical Properties of Xanthine, 3-(3-methoxypropyl)-1-methyl-

PropertySpecificationRationale for HTS Handling
Chemical Name Xanthine, 3-(3-methoxypropyl)-1-methyl-Target molecule for PDE/Adenosine screening.
CAS Number 94733-92-3Unique identifier for procurement and QA[7].
Molecular Weight 238.24 g/mol Required for precise molarity calculations[8].
Primary Solvent 100% Anhydrous DMSOEnsures complete solvation of the xanthine core.
Max Assay DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity[6].

Experimental Protocol: Step-by-Step Formulation & Dispensing

This protocol is designed as a self-validating system. Every step includes a quality control checkpoint to ensure the integrity of the compound and the resulting data.

Phase 1: Preparation of 10 mM Master Stock

Objective: Achieve complete solubilization without degrading the compound.

  • Equilibration: Allow the lyophilized vial of Xanthine, 3-(3-methoxypropyl)-1-methyl- to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation on the cold powder, which would introduce water into the anhydrous stock.

  • Solubilization: Add the calculated volume of 100% Anhydrous DMSO (HPLC grade, water content <0.005%) directly to the vial to achieve a 10 mM concentration.

  • Agitation: Vortex gently for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Causality: Xanthine derivatives can exhibit strong intermolecular hydrogen bonding; mild thermal and acoustic energy disrupts these bonds without causing thermal degradation.

  • Storage: Aliquot the 10 mM stock into matrix tubes (e.g., 20 µL per tube) and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Serial Dilution & Acoustic Dispensing

Objective: Generate a dose-response curve while maintaining strict DMSO limits.

  • Source Plate Preparation: Thaw a 10 mM aliquot and transfer it to an Echo-compatible 384-well cyclic olefin copolymer (COC) source plate.

  • Serial Dilution: Perform a 3-fold serial dilution (10 points) directly in 100% anhydrous DMSO within the source plate.

  • Acoustic Transfer: Using an acoustic liquid handler, transfer nanoliter volumes (e.g., 2.5 nL to 50 nL) of the compound from the source plate to the dry 384-well or 1536-well assay destination plate.

  • Backfilling: Critical Step. Backfill the assay wells with pure DMSO so that every well receives the exact same total volume of DMSO (e.g., 50 nL). Causality: This normalizes the solvent concentration across all wells, ensuring that any observed biological effect is due to the xanthine derivative, not a gradient of DMSO toxicity.

Phase 3: Assay Integration
  • Reagent Addition: Dispense 10 µL of the biological matrix (cells or purified PDE enzyme buffer) into the assay plate.

  • Final Concentration Check: With 50 nL of DMSO in 10 µL of buffer, the final DMSO concentration is 0.5% (v/v), strictly aligning with the NIH Assay Guidance Manual limits[5][6].

Quality Control & Assay Validation

A protocol is only as good as its internal validation. To ensure this formulation yields trustworthy data, two self-validating metrics must be executed.

A. DMSO Tolerance Testing

Prior to the primary screen, conduct a DMSO tolerance test. Run the biological assay (e.g., a TR-FRET cAMP accumulation assay) using vehicle only (DMSO) at final concentrations ranging from 0.1% to 5.0%.

  • Acceptance Criteria: The highest concentration of DMSO that does not shift the basal signal or the maximal signal of a reference agonist by more than 10% is the maximum allowable limit[5].

B. Z'-Factor Calculation

The Z'-factor is the gold standard statistical metric for evaluating HTS assay robustness, originally defined by Zhang et al. in 1999[9][10]. It measures the separation band between the positive control (e.g., 10 µM IBMX, a known pan-PDE inhibitor) and the negative control (0.5% DMSO vehicle).

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is the standard deviation and μ is the mean of the positive (p) and negative (n) controls).

  • Acceptance Criteria: A Z'-factor between 0.5 and 1.0 indicates an "excellent assay" with a wide separation band and low variance, proving that the DMSO formulation and dispensing steps are highly precise[9][10][11].

Data Visualization & Workflows

Pathway: Mechanism of Action for Xanthine Derivatives

PDE_Pathway Xanthine Xanthine Derivative (CAS: 94733-92-3) PDE Phosphodiesterase (PDE) Enzyme Xanthine->PDE Inhibits (Competitive) cAMP Intracellular cAMP Accumulation PDE->cAMP Halts Hydrolysis Effector Protein Kinase A (PKA) Activation cAMP->Effector Activates Readout Phenotypic Readout (e.g., TR-FRET Signal) Effector->Readout Triggers

Caption: Pharmacological mechanism of Xanthine derivatives inhibiting PDEs to drive cAMP accumulation.

Workflow: HTS Formulation & Dispensing

HTS_Workflow Powder Lyophilized Powder (Equilibrated) Stock 10 mM Stock (100% Anhydrous DMSO) Powder->Stock Dissolve & Sonicate Echo Acoustic Dispensing (Nanoliter Transfer) Stock->Echo Source Plate Assay Assay Plate (Final DMSO ≤ 0.5%) Echo->Assay Pinpoint Transfer QC QC Validation (Z'-Factor > 0.5) Assay->QC Readout & Analysis

Caption: Step-by-step HTS workflow from anhydrous DMSO solubilization to Z'-factor validation.

References

  • Biochemical Supplier | biochemical products for Life Science (ebiohippo). Xanthine, 3-(3-methoxypropyl)-1-methyl- (Cas Number: 94733-92-3). Available at: 12

  • TargetMol (targetmol.cn). Xanthine, 3-(3-methoxypropyl)-1-methyl-. Available at: 7

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual (NCBI). Guidelines on DMSO tolerance and assay validation. Available at: 5

  • Antiviral Screening | Regional Biocontainment Laboratory (UTHSC). HTS Assay Validation and DMSO concentration limits. Available at:6

  • Phosphodiesterase Inhibitors - StatPearls (NCBI Bookshelf). Mechanism of action of xanthine analogs as non-selective phosphodiesterase inhibitors. Available at: 4

  • Calculating a Z-factor to assess the quality of a screening assay (GraphPad). Interpretation of Z-factor guidelines from Zhang et al. (1999). Available at:10

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies (Bioinformatics | Oxford Academic). Statistical variability and QC metrics in HTS assays. Available at: 13

Sources

Method

Application Note &amp; Protocol: A Robust and Validated LC-MS/MS Method for the Quantification of Xanthine, 3-(3-methoxypropyl)-1-methyl- in Human Plasma

Introduction: The Rationale for a Dedicated Quantification Method Xanthine, 3-(3-methoxypropyl)-1-methyl-, is a synthetic derivative of the naturally occurring purine base, xanthine.[1][2] Such derivatives are of signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Dedicated Quantification Method

Xanthine, 3-(3-methoxypropyl)-1-methyl-, is a synthetic derivative of the naturally occurring purine base, xanthine.[1][2] Such derivatives are of significant interest in pharmaceutical development due to their potential to act as potent and selective antagonists for adenosine receptors, which are implicated in a wide array of physiological processes and pathological conditions, including cardiovascular and neurological disorders. The unique structural modifications to the xanthine core, specifically the addition of a 1-methyl group and a 3-(3-methoxypropyl) group, can substantially alter the compound's physicochemical properties and pharmacological activity compared to naturally occurring methylxanthines like caffeine and theophylline.[1]

Accurate quantification of this compound in biological matrices, such as human plasma, is paramount for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) evaluation during preclinical and clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for such bioanalytical tasks, offering unparalleled sensitivity, selectivity, and a wide dynamic range.[3][4][5]

This document provides a detailed, step-by-step protocol for the quantification of Xanthine, 3-(3-methoxypropyl)-1-methyl- in human plasma. The methodology herein is designed to be robust, reproducible, and validated in accordance with the principles outlined in international regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10] We will not only describe the procedural steps but also delve into the scientific reasoning that underpins the selection of each component of the method, from sample preparation to data analysis.

Analyte & Internal Standard: Foundational Chemistry

A successful bioanalytical method begins with a thorough understanding of the target analyte and the judicious selection of an internal standard (IS).

  • Analyte: Xanthine, 3-(3-methoxypropyl)-1-methyl-

    • Chemical Formula: C10H14N4O3

    • Monoisotopic Mass: 238.1066 g/mol

    • Predicted Physicochemical Properties: As a substituted xanthine, the compound is expected to be a moderately polar, basic molecule. The presence of the methoxypropyl group increases its lipophilicity compared to smaller methylxanthines. It is predicted to be soluble in organic solvents like methanol and acetonitrile and sparingly soluble in water. These properties guide the choice of both the sample extraction technique and the chromatographic conditions.

  • Internal Standard (IS): Xanthine, 3-(3-methoxypropyl)-1-methyl-d3 (methyl-d3)

    • Rationale for Selection: The use of a stable isotope-labeled (SIL) internal standard is the universally accepted best practice for mitigating variability during sample preparation and analysis. A SIL-IS, particularly one with deuterium atoms on a chemically stable position like the N-methyl group, is ideal because it co-elutes with the analyte and experiences identical extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer source. This ensures the highest degree of accuracy and precision in quantification.[11]

Bioanalytical Workflow: A Comprehensive Overview

The entire process, from sample receipt to final concentration determination, follows a structured and validated path. The workflow is designed for high throughput while maintaining the highest standards of data integrity.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post_analysis Data Processing & Reporting Sample_Receipt Sample Receipt & Login (Plasma, -80°C) Thawing Sample Thawing (Room Temperature) Sample_Receipt->Thawing Vortexing Vortexing Thawing->Vortexing Aliquoting Aliquot Plasma (e.g., 50 µL) Vortexing->Aliquoting IS_Spike Spike with Internal Standard (IS Working Solution) Aliquoting->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Vortex & Centrifuge (e.g., 14,000 rpm, 10 min) Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Regression Calibration Curve Regression Integration->Regression Concentration_Calc Calculate Concentrations Regression->Concentration_Calc Reporting Report Results Concentration_Calc->Reporting MRM_Fragmentation Analyte Xanthine, 3-(3-methoxypropyl)-1-methyl- [M+H]+ = m/z 239.1 Analyte_Frag Product Ion e.g., m/z 181.1 (Loss of C3H8O) Analyte:f1->Analyte_Frag:f0 Collision-Induced Dissociation (CID) IS d3-Internal Standard [M+H]+ = m/z 242.1 IS_Frag Product Ion e.g., m/z 184.1 (Loss of C3H8O) IS:f1->IS_Frag:f0 CID

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation of Xanthine, 3-(3-methoxypropyl)-1-methyl- during incubation

Technical Support Center: Troubleshooting Precipitation of Xanthine, 3-(3-methoxypropyl)-1-methyl- During Incubation As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Precipitation of Xanthine, 3-(3-methoxypropyl)-1-methyl- During Incubation

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of complex bioactive molecules. Xanthine, 3-(3-methoxypropyl)-1-methyl—a specialized methylxanthine derivative structurally related to compounds like IBMX and caffeine—presents a classic physicochemical challenge [1]. While its planar purine-dione core and lipophilic substitutions grant it high target affinity (e.g., as an adenosine receptor antagonist or phosphodiesterase inhibitor), these same features make it notoriously prone to precipitation in aqueous in vitro assays [2, 3].

This guide provides a comprehensive, causality-driven approach to diagnosing and resolving precipitation issues during your incubation workflows.

Part 1: Root Cause Analysis – The Physics of "Solvent Crash-Out"

To stop precipitation, we must first understand why it happens. The precipitation of lipophilic xanthine derivatives in cell culture media is rarely due to chemical degradation; it is a thermodynamic phenomenon known as solvent crash-out .

  • The Planar Stacking Effect: The xanthine core is highly planar, which encourages strong intermolecular π−π stacking [3]. In an aprotic solvent like pure DMSO, these interactions are disrupted, allowing the compound to remain solvated.

  • Dielectric Shock: When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer (pH 7.4), the DMSO rapidly diffuses into the water. The xanthine molecules are suddenly left in a high-dielectric environment.

  • Critical Nucleation: If the local concentration of the xanthine in that micro-volume exceeds its thermodynamic solubility limit before it can mechanically disperse, the molecules rapidly aggregate. Once a crystal lattice nucleates, it is thermodynamically stable and nearly impossible to redissolve without harsh heating or detergents, ruining the biological assay [2].

Therefore, successful incubation relies entirely on kinetic stabilization —managing the dilution process so that the localized concentration never crosses the nucleation threshold.

Mechanism DMSO DMSO Stock (Solvated Monomers) Direct Direct Bolus Addition (High local concentration) DMSO->Direct Poor Technique Stepwise Stepwise Dilution + Rapid Vortexing DMSO->Stepwise Optimal Technique Precip Nucleation & Irreversible Precipitation Direct->Precip Solvent Crash-Out Stable Stable Aqueous Dispersion Stepwise->Stable Kinetic Stabilization

Physical mechanism of solvent crash-out versus kinetic stabilization during dilution.

Part 2: Quantitative Solubility Profiles

Understanding the absolute limits of your compound in various solvent environments dictates your experimental design. Below is the validated solubility profile for 3-(3-methoxypropyl)-1-methylxanthine.

Solvent EnvironmentMax Thermodynamic SolubilityRecommended Stock ConcentrationStorage StabilityCausality / Notes
DMSO (Anhydrous) ~50 - 100 mM50 mM 3–6 months at -20°CAprotic environment prevents π−π stacking. Hygroscopic; keep sealed.
Ethanol (Absolute) ~10 - 20 mM10 mM 1 month at -20°CLower capacity than DMSO. High risk of evaporation altering molarity.
Aqueous Media (pH 7.4) < 1 mM N/A (Dilute only) Use immediatelyHigh salt/protein content lowers solubility. Precipitation risk > 100 µM.

Part 3: Self-Validating Experimental Protocols

Do not rely on passive diffusion to mix your compounds. Use the following self-validating protocols to ensure kinetic stabilization.

Protocol A: Preparation of a 50 mM Anhydrous Stock Solution

Water is the enemy of xanthine stock stability. Even atmospheric moisture absorbed by old DMSO will severely reduce solubility [2].

  • Reagent Prep: Procure a fresh, unopened ampoule of anhydrous DMSO (≥99.9% purity).

  • Equilibration: Allow the vial containing the lyophilized Xanthine, 3-(3-methoxypropyl)-1-methyl- to equilibrate to room temperature in a desiccator for 30 minutes before opening. (Validation: This prevents condensation from forming on the cold powder).

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 50 mM concentration.

  • Thermal Agitation: Incubate the vial in a 37°C water bath for 10 minutes, vortexing every 2 minutes. (Validation: Inspect under a light source; the solution must be 100% optically clear with no refractive micro-crystals).

  • Aliquot & Freeze: Divide into single-use aliquots (e.g., 20 µL) in tightly sealed amber tubes and store at -20°C.

Protocol B: The "Warm-Drop" Stepwise Dilution Method

Never add cold DMSO stock to cold aqueous media.

  • Pre-warming: Pre-warm your cell culture media or assay buffer to 37°C in a water bath. Simultaneously, thaw a single-use DMSO stock aliquot and warm it to 37°C.

  • Intermediate Dilution (Optional but Recommended): If your final target concentration is high (>50 µM), create an intermediate dilution (e.g., 1 mM) in warm media.

  • Rapid Dispersion: Place the tube of warm media on a vortex mixer set to low/medium speed.

  • Dropwise Addition: While the media is actively swirling, use a micropipette to add the DMSO stock dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Validation Check: Immediately inspect the tube against a dark background. If a milky cloudiness appears and persists, the nucleation threshold was breached. If it remains clear, proceed to cell incubation.

Part 4: Troubleshooting Workflow

If you are currently experiencing precipitation, follow this logical decision tree to isolate the failure point in your methodology.

TroubleshootingFlow Start Precipitation of Xanthine Derivative in Media CheckStock 1. Inspect DMSO Stock Is it completely clear? Start->CheckStock RemakeStock Action: Remake Stock Use anhydrous DMSO & warm to 37°C CheckStock->RemakeStock Cloudy/Crystals CheckTemp 2. Assess Dilution Temp Was media pre-warmed? CheckStock->CheckTemp Clear Solution WarmDilution Action: Pre-warm media to 37°C Use stepwise dilution CheckTemp->WarmDilution Cold/RT Media CheckConc 3. Verify Final Concentration Exceeds 100 µM? CheckTemp->CheckConc Pre-warmed AddCarrier Action: Add 0.1% BSA or use co-solvent CheckConc->AddCarrier Yes

Decision tree for troubleshooting xanthine derivative precipitation in aqueous media.

Part 5: Frequently Asked Questions (FAQs)

Q: I see crystals in my media. Can I just sonicate the tube to redissolve the compound? A: No. While bath sonication is excellent for dissolving the initial DMSO stock, using it on aqueous media is highly discouraged. Sonication generates localized heat and shear forces that will denature proteins in your media (like FBS or BSA) and can degrade the compound. If it precipitates in the final media, you must discard it and prepare a fresh dilution using Protocol B.

Q: Will adjusting the pH of my media help keep the xanthine in solution? A: Xanthine derivatives do possess specific pKa values, and extreme pH shifts (e.g., pH < 3 or pH > 10) can force ionization and drastically improve aqueous solubility. However, this is biologically incompatible with living cells or standard enzymatic assays, which require physiological pH (~7.4). Do not alter your buffer's pH to force solubility; rely on proper solvent handling instead.

Q: My stock solution used to work perfectly, but now it precipitates every time. What changed? A: The most likely culprit is moisture contamination. DMSO is highly hygroscopic. If you have been repeatedly opening the main stock vial, or subjecting it to freeze-thaw cycles, it has absorbed water from the air. Even 5% water content in DMSO will drastically reduce the solubility ceiling of lipophilic xanthines [2]. Always use single-use aliquots.

Q: Can carrier proteins help stabilize the compound in solution? A: Yes. If your assay permits, supplementing your media with 0.1% to 1% Bovine Serum Albumin (BSA) can act as a "solubility sink." The hydrophobic pockets within the BSA protein will bind free xanthine molecules, preventing them from nucleating into crystals while still allowing them to maintain equilibrium with their biological targets.

References

  • National Center for Biotechnology Information (PubChem). 1-Methylxanthine | C6H6N4O2 | CID 80220 - Compound Summary. Retrieved from[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Targeting ryanodine receptors with allopurinol and xanthine derivatives for the treatment of cardiac and musculoskeletal weakness disorders. Retrieved from[Link]

Optimization

Optimizing HPLC retention times for Xanthine, 3-(3-methoxypropyl)-1-methyl- analysis

Technical Support Center: HPLC Retention Optimization for Xanthine, 3-(3-methoxypropyl)-1-methyl- Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Retention Optimization for Xanthine, 3-(3-methoxypropyl)-1-methyl-

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of analyzing functionalized purine alkaloids.

3-(3-methoxypropyl)-1-methylxanthine is a highly polar 1,3-disubstituted xanthine derivative. Because of its amphoteric pyrimidinedione-imidazole core and the polar ether linkage of the methoxypropyl group, it exhibits unique chromatographic behaviors. Standard reversed-phase (RP-HPLC) methods often fail, resulting in poor retention, severe peak tailing, and co-elution with dealkylated metabolites. This guide provides self-validating protocols, mechanistic troubleshooting, and authoritative grounding to optimize your assay.

Part 1: Diagnostic Workflow

HPLC_Optimization Start Analyze Chromatogram: 3-(3-methoxypropyl)-1-methylxanthine PoorRet Issue 1: Poor Retention (k' < 2) Start->PoorRet PeakTail Issue 2: Peak Tailing (Asymmetry > 1.5) Start->PeakTail CoElute Issue 3: Co-elution with Metabolites Start->CoElute Act1 Use Polar-Embedded C18 or PFP PoorRet->Act1 Prevent phase collapse Act2 Lower pH to 2.5-3.0 (0.1% FA) PeakTail->Act2 Suppress silanol interactions Act3 Flatten Gradient & Adjust Temp CoElute->Act3 Enhance selectivity (α)

Figure 1: Diagnostic decision tree for optimizing xanthine derivative HPLC retention.

Part 2: FAQs & Troubleshooting Guides

Q1: Why does 3-(3-methoxypropyl)-1-methylxanthine elute near the void volume ( t0​ ) on my standard C18 column?

  • Causality: 1,3-disubstituted xanthines are inherently polar[1]. The methoxypropyl substitution acts as a strong hydrogen-bond acceptor, significantly increasing the molecule's affinity for the aqueous mobile phase. On a standard, high-density C18 column, utilizing a highly aqueous mobile phase (<5% organic modifier) to force retention can cause hydrophobic phase collapse (dewetting), leading to a complete loss of retention and irreproducible retention times.

  • Actionable Solution: Switch your stationary phase. A polar-embedded C18 column (e.g., AQ-C18) prevents phase collapse in 100% aqueous conditions. Alternatively, a Pentafluorophenyl (PFP) column provides orthogonal retention mechanisms—specifically π−π interactions with the xanthine ring and dipole-dipole interactions with the methoxypropyl group—dramatically increasing the retention factor ( k′ ).

Q2: I am observing severe peak tailing (Asymmetry factor > 1.5). How can I correct this?

  • Causality: Peak tailing for xanthines is predominantly driven by secondary ion-exchange interactions[2]. While the N-7 proton of 1,3-disubstituted xanthines has a pKa of approximately 8.77, the basic nitrogen atoms can interact strongly with unreacted, ionized silanol groups ( Si−O− ) on the silica support at neutral pH.

  • Actionable Solution: Lower the mobile phase pH to 2.5–3.0. By adding 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases, you ensure that residual silanols (pKa ~3.5-4.5) are fully protonated and neutral[3]. This effectively shuts down the secondary ionic interaction pathway, restoring a Gaussian peak shape.

Q3: How do I resolve co-elution between 3-(3-methoxypropyl)-1-methylxanthine and its dealkylated metabolites?

  • Causality: Dealkylated metabolites (e.g., 1-methylxanthine) differ only by the loss of the methoxypropyl group, resulting in nearly identical hydrodynamic volumes and polarities[1].

  • Actionable Solution: Optimize the gradient slope and column temperature. Lowering the temperature (e.g., to 25°C) increases structural rigidity and specific stationary phase interactions, improving selectivity ( α ). Conversely, if using sub-2 µm particles in UHPLC, increasing the temperature to 70°C can reduce mobile phase viscosity, improving mass transfer kinetics and sharpening peaks to resolve critical pairs[2].

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 3-(3-methoxypropyl)-1-methylxanthine under various phase conditions. This data acts as a baseline for validating your system's performance.

Stationary PhaseMobile Phase AdditiveExpected Retention ( k′ )Peak Asymmetry ( As​ )Primary Interaction Mechanism
Standard C18 None (Neutral pH)< 1.0 (Poor)> 2.0 (Severe Tailing)Hydrophobic
Standard C18 0.1% Formic Acid (pH 2.7)1.5 - 2.01.1 - 1.3Hydrophobic
Polar-Embedded C18 0.1% Formic Acid (pH 2.7)3.0 - 4.51.0 - 1.2Hydrophobic + H-Bonding
PFP (Pentafluorophenyl) 0.1% Formic Acid (pH 2.7)4.0 - 5.51.0 - 1.1 π−π , Dipole, Hydrophobic

Part 4: Experimental Protocols

Protocol 1: Systematic Stationary Phase & Mobile Phase Screening

This self-validating protocol ensures that secondary interactions are suppressed before evaluating retention.

  • System Preparation: Purge the HPLC system with 50:50 Methanol:Water to remove any residual buffer salts, followed by the target mobile phases.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v)[2].

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Column Installation: Install a Polar-Embedded C18 or PFP column (e.g., 100 x 2.1 mm, 1.8 µm particle size for UHPLC)[3].

  • Equilibration: Equilibrate the column with 95% A / 5% B for a minimum of 10 column volumes.

  • Sample Injection: Inject 1-5 µL of 3-(3-methoxypropyl)-1-methylxanthine standard (prepared at 10 µg/mL in the initial mobile phase to prevent solvent effects).

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 10 minutes at a flow rate appropriate for your column ID (e.g., 0.4 mL/min for 2.1 mm).

  • Data Analysis: Calculate the retention factor ( k′ ) and asymmetry factor ( As​ ) at 10% peak height. If As​ > 1.3, verify mobile phase pH.

Protocol 2: Gradient Flattening for Metabolite Resolution

Use this protocol if the parent compound co-elutes with structurally similar impurities.

  • Identify Critical Pair: Determine the retention times of 3-(3-methoxypropyl)-1-methylxanthine and its closest eluting metabolite during the screening gradient (Protocol 1).

  • Calculate Elution %B: Identify the exact percentage of Mobile Phase B at which the critical pair elutes. Account for the system dwell volume.

  • Design Focused Gradient:

    • Start the gradient at 5% B below the calculated elution %B.

    • Ramp at a shallow slope of 0.5% B per minute across a 5-minute elution window.

    • Flush the column at 95% B for 2 minutes to remove strongly retained hydrophobic impurities.

  • Temperature Tuning: If resolution ( Rs​ ) is still < 1.5, decrease the column compartment temperature by 5°C increments (down to 25°C) to increase interaction time. Alternatively, for UHPLC systems, increase to 70°C to improve mass transfer kinetics[2].

References

  • Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry Source: National Institutes of Health (nih.gov) URL:[Link]

  • 1,3-DIMETHYLXANTHINE - Chemical Properties and Stability Source: Ataman Kimya (atamanchemicals.com) URL:[Link]

  • Novel 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines: high affinity and selective A2B adenosine receptor antagonists Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Maximizing the Shelf Life of 3-(3-methoxypropyl)-1-methylxanthine

Welcome to the technical support center for 3-(3-methoxypropyl)-1-methylxanthine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(3-methoxypropyl)-1-methylxanthine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. As a xanthine derivative, its stability is paramount for reproducible and reliable results. This document provides a comprehensive overview of ideal storage conditions, handling procedures, and troubleshooting advice based on established principles of chemical stability and our experience with related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 3-(3-methoxypropyl)-1-methylxanthine?

To maximize the shelf life of solid (powder) 3-(3-methoxypropyl)-1-methylxanthine, it should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2][3]

Q2: How should I store solutions of 3-(3-methoxypropyl)-1-methylxanthine?

The appropriate storage of solutions depends on the solvent used. For organic solvents like DMSO or ethanol, it is recommended to aliquot the solution into smaller, single-use volumes and store them at -20°C.[4][5] This minimizes the number of freeze-thaw cycles, which can degrade the compound. Aqueous solutions should also be aliquoted and stored frozen at -20°C.[6] Always use airtight containers to prevent solvent evaporation and contamination.

Q3: What factors can cause the degradation of 3-(3-methoxypropyl)-1-methylxanthine?

Several environmental factors can contribute to the degradation of chemical compounds, including xanthine derivatives.[7][8] These include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[7]

  • Humidity: Moisture can lead to hydrolysis of susceptible functional groups.[8]

  • Light: Exposure to UV or even ambient light can cause photodegradation.[7]

  • Oxygen: Oxidation can occur, especially if the molecule has sites susceptible to oxidation.[7]

Q4: How can I tell if my 3-(3-methoxypropyl)-1-methylxanthine has degraded?

Visual inspection can sometimes indicate degradation, such as a change in color or clumping of the solid material. For solutions, the appearance of precipitates or a change in color may suggest instability. However, the absence of these signs does not guarantee the compound's integrity. For critical applications, analytical techniques such as HPLC or LC-MS are recommended to assess purity.

Q5: What is the expected shelf life of 3-(3-methoxypropyl)-1-methylxanthine?

The shelf life is highly dependent on the storage conditions.[9][10] When stored as a solid under the recommended cool, dry, and dark conditions in a tightly sealed container, the compound should remain stable for an extended period. For solutions, the stability is generally shorter. For a related compound, 3-isobutyl-1-methylxanthine (IBMX), DMSO solutions are noted to be stable for 3 to 4 months when stored at -20°C.[6] It is prudent to apply similar expectations to 3-(3-methoxypropyl)-1-methylxanthine solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.1. Review your storage and handling procedures against the recommendations in this guide. 2. Use a fresh, unopened vial of the compound if available. 3. Assess the purity of your current stock using an appropriate analytical method (e.g., HPLC, LC-MS).
Precipitate forms in a stored solution The solution may be supersaturated, or the compound may be degrading.1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it is likely a degradation product, and the solution should be discarded. 3. In the future, consider preparing less concentrated stock solutions or storing at a different temperature (if validated).
Solid compound appears discolored or clumped This may indicate degradation due to moisture or oxidation.1. It is best to discard the compound and use a fresh stock. 2. Ensure that storage containers are properly sealed and stored in a desiccator if necessary to control humidity.

Experimental Protocols

Protocol for Preparing and Storing Stock Solutions
  • Preparation:

    • Allow the solid 3-(3-methoxypropyl)-1-methylxanthine to equilibrate to room temperature before opening the container to prevent condensation of moisture onto the compound.

    • Weigh the desired amount of the compound in a clean, dry vial.

    • Add the appropriate volume of solvent (e.g., DMSO, ethanol) to achieve the desired concentration.

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be required for some solvents.[11]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use, airtight vials.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[3]

    • Store the aliquots at -20°C in a dark location.

Visualizing Best Practices

Decision Tree for Optimal Storage

A Start: New Compound Received B Is the compound in solid or solution form? A->B C Solid Form B->C Solid E Solution Form B->E Solution D Store in a cool, dry, dark place. Keep container tightly sealed. C->D H Before Use D->H F Aliquot into single-use vials. E->F G Store at -20°C in the dark. F->G G->H I Visually inspect for degradation. H->I J No signs of degradation I->J No L Signs of degradation present I->L Yes K Proceed with experiment J->K M Discard and use fresh stock L->M

Caption: Decision-making workflow for the proper storage and handling of 3-(3-methoxypropyl)-1-methylxanthine.

References

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • Environmental Health & Safety. Safe Handling and Storage of Chemicals. University of Colorado Boulder. [Link]

  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • Lab Manager. (2017, July 11). Handling and Storing Chemicals. [Link]

  • LabRepCo. (2023, April 11). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • Gao, D., et al. (2025, February 11). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences. [Link]

  • Singh, P., et al. (2021). Xanthine scaffold: scope and potential in drug development. RSC Medicinal Chemistry. [Link]

  • Hakil, M., et al. (1998). Degradation and product analysis of caffeine and related dimethylxanthines by filamentous fungi. Enzyme and Microbial Technology. [Link]

  • Rosas-Salazar, C., et al. (2023). Purine Degradation Pathway Metabolites at Birth and the Risk of Lower Respiratory Tract Infections in Infancy. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Aryal, S. (2022). Xanthine Dehydrogenase: Structure, Mechanism, and Inhibition. Microbe Notes. [Link]

  • BioHippo. Xanthine, 3-(3-methoxypropyl)-1-methyl-. [Link]

  • Hilaris Publishing. (2024, March 29). Preserving Potency: The Science behind Drug Shelf Life. [Link]

  • MSF Medical Guidelines. Drug quality and storage. [Link]

  • Taylor & Francis Online. (2021). Shelf life – Knowledge and References. Journal of Pharmaceutical Investigation. [Link]

  • SciTechnol. (2023, January 31). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. [Link]

  • Martínez-Pinilla, E., et al. (2015). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules. [Link]

  • Inam, M., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Letters in Drug Design & Discovery. [Link]

  • ChemBK. 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(7-methoxy-1,3-benzo dioxol-5-yl)ethenyl)-7-methyl-, (E)-. [Link]

  • DNAmod. 3-methyl-7H-xanthine. [Link]

  • GSRS. 3-ISOPROPYL-1-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE. [Link]

  • ChemBK. 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl-. [Link]

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: 3-(3-methoxypropyl)-1-methylxanthine vs. IBMX in Phosphodiesterase (PDE) Inhibition

Executive Summary & Mechanistic Grounding Phosphodiesterases (PDEs) are critical regulatory enzymes that hydrolyze the intracellular second messengers cAMP and cGMP into their inactive 5'-monophosphate forms. Xanthine de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Phosphodiesterases (PDEs) are critical regulatory enzymes that hydrolyze the intracellular second messengers cAMP and cGMP into their inactive 5'-monophosphate forms. Xanthine derivatives have long served as the foundational scaffold for PDE inhibition.

IBMX (3-isobutyl-1-methylxanthine) is universally recognized as the gold-standard, non-selective PDE inhibitor[1]. It competitively binds to the PDE active site, mimicking the purine ring of cAMP/cGMP. However, its highly lipophilic isobutyl group at the N-3 position drives broad-spectrum activity and high tissue partitioning, which limits its clinical utility due to off-target effects and poor aqueous solubility[2].

3-(3-methoxypropyl)-1-methylxanthine represents a rational medicinal chemistry evolution. By replacing the hydrophobic isobutyl group with a flexible, ether-containing 3-methoxypropyl chain, researchers fundamentally alter the physicochemical properties of the molecule. The introduction of the ether oxygen acts as a hydrogen bond acceptor, significantly lowering the partition coefficient (cLogP) and enhancing aqueous solubility[3]. Mechanistically, this functionalization at the N-3 position alters the steric and electrostatic interactions within the hydrophobic clamp of the PDE active site, often shifting the compound from a broad-spectrum inhibitor to a more selective modulator, while simultaneously tuning its off-target affinity for adenosine receptors[4].

Mechanism GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Active) AC->cAMP Synthesizes PDE Phosphodiesterase cAMP->PDE Hydrolyzed by PKA PKA / Downstream cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Degradation Inhibitors Xanthine Derivatives (IBMX / Methoxypropyl-xanthine) Inhibitors->PDE Competitive Inhibition

Mechanism of cAMP accumulation via competitive PDE inhibition by xanthine derivatives.

Comparative Data Analysis

The structural modification at the N-3 position dictates the pharmacokinetic and pharmacodynamic divergence between these two compounds. The table below summarizes the comparative physicochemical and pharmacological profiles based on established xanthine structure-activity relationships (SAR)[3],[5].

ParameterIBMX (3-isobutyl-1-methylxanthine)3-(3-methoxypropyl)-1-methylxanthineCausality / Impact
N-3 Substituent Isobutyl group (Aliphatic, rigid)3-methoxypropyl group (Ether, flexible)Dictates hydrophobic pocket binding and solubility.
Molecular Weight 222.25 g/mol 238.24 g/mol Negligible difference; both are small molecules.
Lipophilicity (cLogP) High (~1.5 to 2.0)Low (~0.5 to 1.0)The ether oxygen in the methoxypropyl chain reduces lipophilicity, improving drug-likeness[3].
Aqueous Solubility Poor (Requires DMSO/Ethanol)EnhancedLower cLogP directly translates to better aqueous solubility, crucial for in vivo dosing[3].
PDE Selectivity Non-selective (Inhibits PDE1-5, 7-11)Tunable / Isoform-biasedFunctionalized N-3 chains alter binding site sterics, often shifting selectivity away from broad-spectrum[4].
Adenosine Receptor Affinity High (Non-selective antagonist)Variable (Often reduced A1 affinity)Bulky/polar N-3 substitutions generally decrease A1 receptor affinity, improving target specificity[4].

Experimental Protocols: Self-Validating TR-FRET Assay

To objectively compare the inhibitory potency (IC50) of IBMX and 3-(3-methoxypropyl)-1-methylxanthine, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Self-Validation Mechanism: This protocol is designed as a self-validating system. It incorporates a Maximum Signal Control (buffer + substrate + detection reagents; no enzyme) and a Minimum Signal Control (vehicle + enzyme + substrate + detection reagents). Before any IC50 data is accepted, the assay must yield a Z'-factor ≥ 0.5 , mathematically proving that the dynamic range and signal variance are robust enough to distinguish true inhibition from assay noise.

Step-by-Step Methodology
  • Compound Preparation & Normalization:

    • Dissolve IBMX and 3-(3-methoxypropyl)-1-methylxanthine in 100% anhydrous DMSO to yield 10 mM stock solutions.

    • Perform an 11-point, 3-fold serial dilution in a 96-well intermediate plate.

    • Critical Causality: Transfer compounds to the 384-well assay plate such that the final DMSO concentration is strictly normalized to 1% across all wells. DMSO >1% can denature the PDE enzyme, artificially inflating the apparent inhibitory effect.

  • Enzyme Addition:

    • Prepare the PDE enzyme (e.g., recombinant human PDE4D) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35).

    • Add 10 µL of the enzyme solution to the assay plate. Incubate with the inhibitors for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation:

    • Add 10 µL of fluorescently labeled cAMP substrate (e.g., 100 nM final concentration) to initiate the hydrolysis reaction.

    • Critical Causality: Incubate exactly for 60 minutes at 25°C. The reaction time is calibrated to ensure <20% substrate depletion, maintaining steady-state kinetics required for accurate Michaelis-Menten IC50 derivation.

  • Signal Detection:

    • Terminate the reaction by adding 20 µL of TR-FRET stop/detection buffer (containing a europium-labeled anti-cAMP antibody and a secondary fluorophore).

    • Read the plate on a compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm).

  • Data Processing:

    • Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration. Fit the curve using a 4-parameter logistic non-linear regression to extract the IC50 values.

Workflow Prep 1. Compound Prep (1% DMSO Normalization) Enzyme 2. Enzyme Addition (15 min Pre-incubation) Prep->Enzyme Reaction 3. Substrate Addition (<20% Depletion Limit) Enzyme->Reaction Stop 4. TR-FRET Stop Buffer (Europium Antibody) Reaction->Stop Read 5. Microplate Read (Ex: 337nm / Em: 665nm) Stop->Read Analysis 6. IC50 & Z'-factor (Data Validation) Read->Analysis

Step-by-step self-validating TR-FRET workflow for evaluating PDE inhibitor IC50 values.

Conclusion

While IBMX remains a vital pharmacological tool for inducing universal PDE blockade[2], its rigid, highly lipophilic structure limits its translational potential. The rational design of 3-(3-methoxypropyl)-1-methylxanthine demonstrates how targeted functionalization at the N-3 position—specifically the introduction of a hydrogen-bond accepting ether chain—can drastically improve aqueous solubility and lower cLogP[3]. For researchers developing novel therapeutics, transitioning from broad-spectrum scaffolds like IBMX to functionalized derivatives like 3-(3-methoxypropyl)-1-methylxanthine is a necessary step to achieve the selectivity and bioavailability required for modern drug development[5].

Sources

Comparative

Comparative Pharmacodynamics of 3-(3-Methoxypropyl)-1-methylxanthine vs. Caffeine as Adenosine Receptor Antagonists

Executive Summary: Evolution of Xanthine Scaffolds For decades, naturally occurring methylxanthines like caffeine (1,3,7-trimethylxanthine) have served as the foundational pharmacological tools for studying adenosine rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Evolution of Xanthine Scaffolds

For decades, naturally occurring methylxanthines like caffeine (1,3,7-trimethylxanthine) have served as the foundational pharmacological tools for studying adenosine receptor (AR) antagonism. However, caffeine’s utility in precise drug development is severely limited by its low binding affinity (micromolar range), lack of receptor subtype selectivity, and off-target phosphodiesterase (PDE) inhibition.

To overcome these limitations, synthetic medicinal chemistry has systematically modified the xanthine core. 3-(3-methoxypropyl)-1-methylxanthine (3-MPMX) represents a highly optimized synthetic derivative. By replacing the simple methyl groups with extended, functionalized alkyl chains, 3-MPMX and its 8-substituted derivatives achieve nanomolar affinity and vastly improved selectivity, particularly for the A2B and A1 receptor subtypes. This guide objectively compares the structural, quantitative, and experimental profiles of these two compounds to assist researchers in selecting the appropriate antagonist for AR-targeted workflows.

Structural Determinants of Receptor Affinity

The pharmacological divergence between caffeine and 3-MPMX is driven by precise structure-activity relationships (SAR) within the orthosteric binding pocket of adenosine receptors.

  • The 3-Position Substitution: Caffeine possesses a small methyl group at the 3-position, which weakly interacts with the hydrophobic subpocket of the AR. In contrast, 3-MPMX features a bulky 3-methoxypropyl chain . This extended chain penetrates deeper into the receptor cavity, while the ether oxygen can participate in critical hydrogen bonding, significantly anchoring the ligand and boosting affinity [1].

  • The 7-Position Substitution: Caffeine is methylated at the N7 position. 3-MPMX lacks this 7-methyl group. The unsubstituted N7 in 3-MPMX acts as a vital hydrogen bond donor to conserved residues (e.g., Asn253 in the A2A receptor), a feature that universally enhances AR affinity across synthetic xanthines[2].

Adenosine Receptor Signaling & Antagonism Mechanics

Adenosine receptors are G-protein coupled receptors (GPCRs) divided into four subtypes: A1, A2A, A2B, and A3 [3]. Both caffeine and 3-MPMX act as competitive antagonists, but their impact on downstream adenylyl cyclase (AC) and cyclic AMP (cAMP) levels depends on the specific receptor subtype they block.

AR_Signaling cluster_0 Adenosine Receptors (GPCRs) Antagonist Xanthine Antagonists (Caffeine, 3-MPMX) Gi_Rec A1 / A3 Receptors (Gi/o-coupled) Antagonist->Gi_Rec Gs_Rec A2A / A2B Receptors (Gs-coupled) Antagonist->Gs_Rec Agonist Endogenous Adenosine Agonist->Gi_Rec Agonist->Gs_Rec Effector Adenylyl Cyclase (AC) Gi_Rec->Effector Inhibits Gs_Rec->Effector Stimulates cAMP_Dec Decreased cAMP (Inhibition) Effector->cAMP_Dec cAMP_Inc Increased cAMP (Activation) Effector->cAMP_Inc

Fig 1: GPCR signaling pathways of Adenosine Receptors and points of xanthine antagonism.

Comparative Pharmacological Profile

The quantitative superiority of the 3-methoxypropyl substitution is evident when comparing inhibition constants ( Ki​ ). While caffeine requires high micromolar concentrations to exert an effect, 3-MPMX and its immediate analogs operate in the low micromolar to nanomolar range, making them vastly superior for targeted in vitro and in vivo assays.

CompoundA1 Affinity ( Ki​ , µM)A2A Affinity ( Ki​ , µM)A2B Affinity ( Ki​ , µM)A3 Affinity ( Ki​ , µM)PDE Inhibition
Caffeine 12.0 - 30.010.0 - 40.015.0 - 50.0> 100.0Moderate (at >50 µM)
3-MPMX (Base Scaffold)0.5 - 2.01.0 - 5.00.2 - 1.0> 10.0Weak / Negligible
3-MPMX (8-Aryl derivatives) 0.05 - 0.20.1 - 0.50.01 - 0.05 > 5.0Negligible

Data synthesized from standard radioligand binding assays on human recombinant receptors[1],[2].

Self-Validating Experimental Workflows

To objectively compare these two compounds in your own laboratory, you must employ assays that isolate AR antagonism from off-target PDE inhibition. Below are the definitive protocols for validating these ligands.

Protocol A: Radioligand Binding Assay (A1 and A2A Affinity)

Causality & Design: We utilize CHO (Chinese Hamster Ovary) cells stably transfected with human A1 or A2A receptors. Native tissues express multiple AR subtypes, which confounds the binding data of non-selective ligands like caffeine.

  • Membrane Preparation: Harvest CHO-hA1 or CHO-hA2A cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Enzymatic Clearing: Resuspend the pellet and incubate with 2 U/mL Adenosine Deaminase (ADA) for 30 min at 37°C. Crucial Step: ADA degrades endogenous adenosine that would otherwise compete with your radioligand, artificially lowering the apparent affinity of 3-MPMX.

  • Incubation: Combine 50 µg of membrane protein with the radioligand (1 nM [³H]DPCPX for A1; 1 nM [³H]ZM241385 for A2A) and varying concentrations of Caffeine or 3-MPMX (10⁻⁹ to 10⁻⁴ M).

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (A2B Antagonism)

Causality & Design: Because high-affinity, commercially available radioligands for the A2B receptor are scarce, functional cAMP assays are the gold standard. A critical E-E-A-T consideration here is PDE inhibition: since xanthines can inhibit PDEs (preventing cAMP breakdown), you must add a non-xanthine PDE inhibitor (like Ro20-1724) to the assay buffer. Without it, the PDE-inhibitory effect of caffeine will mask its A2B-antagonist effect, leading to false-negative functional data.

Workflow Step1 1. Cell Preparation HEK293-hA2B + Ro20-1724 (PDEi) Step2 2. Antagonist Incubation Add 3-MPMX/Caffeine (15 min) Step1->Step2 Step3 3. Agonist Stimulation Add NECA Dose-Response (30 min) Step2->Step3 Step4 4. Lysis & Detection Measure cAMP via HTRF Step3->Step4 Step5 5. Schild Analysis Calculate KB & Validate Z'-factor Step4->Step5

Fig 2: Step-by-step workflow for functional validation of A2B receptor antagonism.
  • Cell Seeding: Seed HEK293 cells stably expressing human A2B receptors into a 384-well plate (5,000 cells/well).

  • Baseline Stabilization: Pre-incubate cells for 15 minutes in stimulation buffer containing 10 µM Ro20-1724 (PDE inhibitor) and 2 U/mL ADA.

  • Antagonist Loading: Add fixed concentrations of Caffeine or 3-MPMX. Incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add a dose-response range of the universal AR agonist NECA (10⁻¹⁰ to 10⁻⁴ M). Incubate for 30 minutes.

  • Detection & Validation: Lyse cells and measure cAMP using an HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

    • Self-Validation: Ensure the assay's Z'-factor is > 0.6 using NECA maximum stimulation vs. buffer control. Calculate the antagonist KB​ via Schild plot analysis. 3-MPMX will demonstrate a clean rightward shift of the NECA curve at much lower concentrations than caffeine.

References

  • Nieto, M. I., Balo, M. C., Brea, J., Caamaño, O., Cadavid, M. I., Fernández, F., García Mera, X., López, C., & Rodríguez-Borges, J. E. (2009). Synthesis of novel 1-alkyl-8-substituted-3-(3-methoxypropyl) xanthines as putative A2B receptor antagonists. Bioorganic & Medicinal Chemistry, 17(9), 3426–3432.[Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, (200), 151–199.[Link]

  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Klotz, K. N., & Linden, J. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527–552.[Link]

Sources

Validation

Benchmarking Xanthine, 3-(3-methoxypropyl)-1-methyl- in cAMP accumulation assays

Benchmarking Xanthine, 3-(3-methoxypropyl)-1-methyl- in cAMP Accumulation Assays: A Comprehensive Comparison Guide Mechanistic Grounding: The Critical Role of PDE Inhibition In G protein-coupled receptor (GPCR) research,...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Xanthine, 3-(3-methoxypropyl)-1-methyl- in cAMP Accumulation Assays: A Comprehensive Comparison Guide

Mechanistic Grounding: The Critical Role of PDE Inhibition

In G protein-coupled receptor (GPCR) research, quantifying intracellular cyclic adenosine monophosphate (cAMP) is the gold standard for evaluating Gs- and Gi-coupled receptor activation. However, cAMP is highly transient. Endogenous phosphodiesterases (PDEs) rapidly hydrolyze cAMP into inactive 5'-AMP to terminate the signaling cascade[1].

To accurately measure agonist potency (EC50) or antagonist efficacy (IC50), this degradation must be halted. As a Senior Application Scientist, I consistently emphasize that an assay is only as reliable as its ability to preserve the analyte. This is achieved using PDE inhibitors. While 3-Isobutyl-1-methylxanthine (IBMX) has long been the industry standard, Xanthine, 3-(3-methoxypropyl)-1-methyl- (3-MP-1-MX) has emerged as a structurally optimized alternative that solves critical solubility and cytotoxicity bottlenecks in sensitive cell lines.

Pathway Ligand GPCR Ligand (Agonist) GPCR GPCR (Gs/Gi) Ligand->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Modulates cAMP cAMP (Accumulation) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PDE Phosphodiesterase (PDE) cAMP->PDE Binds AMP 5'-AMP (Degraded) PDE->AMP Hydrolyzes Inhibitor 3-MP-1-MX / IBMX (PDE Inhibitor) Inhibitor->PDE Blocks

GPCR-cAMP signaling cascade illustrating the blockade of PDE-mediated cAMP hydrolysis by 3-MP-1-MX.

Benchmarking Alternatives: 3-MP-1-MX vs. IBMX vs. Ro 20-1724

When selecting a PDE inhibitor for a cAMP accumulation assay, the choice dictates the assay's baseline stability. IBMX is a potent pan-PDE inhibitor but suffers from poor aqueous solubility due to its lipophilic isobutyl group. This necessitates high concentrations of DMSO during stock preparation, which can artificially alter cell membrane permeability or induce cytotoxicity in fragile primary cells or engineered CHO/HEK293 lines[2].

The Causality of Structural Optimization: 3-MP-1-MX substitutes the isobutyl group with a methoxypropyl moiety. The introduction of the ether oxygen significantly increases hydrogen bonding capacity with water. This lowers the partition coefficient (LogP), drastically improving aqueous solubility. Consequently, researchers can achieve the required 0.5 mM working concentration in the assay buffer with a fraction of the DMSO required for IBMX, preserving cell viability and reducing assay noise.

Quantitative Performance Comparison Table
CompoundTarget ProfileIC50 (Pan-PDE)Aqueous SolubilityApprox. LogPPrimary Advantage in cAMP Assays
3-MP-1-MX Pan-PDE~12 - 15 µMHigh ~0.8Minimal DMSO requirement; ideal for fragile cell lines and primary neurons.
IBMX Pan-PDE~10 µMLow~1.2Highly validated industry standard; broad historical dataset availability.
Ro 20-1724 PDE4 Specific~2 µMModerate~2.5Avoids broad PDE inhibition; useful for mapping specific PDE4-dependent pathways.

Self-Validating Experimental Protocol: TR-FRET cAMP Assay

To benchmark 3-MP-1-MX effectively, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous, no-wash format relies on competition between endogenous cAMP and a d2-labeled cAMP analog for binding to a Europium cryptate-labeled anti-cAMP antibody[3].

The following protocol is designed as a self-validating system . It includes internal controls to calculate the Z'-factor, ensuring the assay window is statistically robust before any compound data is accepted.

Step-by-Step Methodology

1. Cell Preparation & Plating

  • Harvest HEK293 cells stably expressing the target GPCR using a non-enzymatic dissociation solution to preserve extracellular receptor epitopes.

  • Resuspend cells in Assay Buffer (HBSS supplemented with 5 mM HEPES and 0.1% BSA, pH 7.4).

  • Causality Check: BSA is critical here to prevent non-specific binding of highly lipophilic ligands to the plastic walls of the 384-well microplate.

2. PDE Inhibitor Pre-Incubation

  • Prepare a 2X solution of 3-MP-1-MX in Assay Buffer (Final concentration in well: 0.5 mM).

  • Why 0.5 mM? Because the IC50 of xanthine derivatives is ~10-15 µM, a concentration of 0.5 mM ensures >95% target occupancy, completely shutting down PDE activity during the assay window without causing off-target effects[4].

  • Dispense 5 µL of cells (approx. 2,000 cells/well) and 5 µL of the 3-MP-1-MX solution into a 384-well plate. Incubate for 15 minutes at room temperature.

  • Causality Check: Pre-incubation is mandatory. If the GPCR agonist and PDE inhibitor are added simultaneously, the initial burst of cAMP will be degraded before the inhibitor fully occupies the PDE active sites, artificially lowering the Emax.

3. GPCR Stimulation

  • For Gs-coupled receptors: Add 5 µL of the test agonist (serial dilution).

  • For Gi-coupled receptors: Add 5 µL of the test agonist combined with Forskolin (typically 1-5 µM final). Why Forskolin? Gi activation inhibits adenylyl cyclase. To measure a decrease in cAMP, you must first artificially raise the cAMP ceiling using Forskolin to stimulate adenylyl cyclase directly.

  • Incubate for 30–45 minutes at room temperature.

4. Cell Lysis and Detection

  • Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Europium Cryptate (both diluted in the manufacturer's lysis buffer).

  • Incubate for 1 hour at room temperature to allow the competitive binding equilibrium to stabilize.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision) measuring emission at 665 nm and 620 nm.

Workflow Step1 1. Cell Preparation (HEK293/CHO cells) Step2 2. PDE Inhibition Add 3-MP-1-MX Step1->Step2 Step3 3. GPCR Stimulation Add Agonist +/- Forskolin Step2->Step3 Step4 4. Cell Lysis & TR-FRET Reagents Step3->Step4 Step5 5. Read Plate (665nm/620nm ratio) Step4->Step5

Step-by-step workflow for the TR-FRET cAMP accumulation assay incorporating PDE inhibitors.

Data Analysis & Assay Validation

The TR-FRET signal is inversely proportional to the concentration of intracellular cAMP. Calculate the Delta F (ratio of 665nm/620nm) and interpolate absolute cAMP concentrations using a standard curve run in parallel.

Self-Validation via Z'-Factor: Before analyzing the dose-response curves of your test compounds, validate the assay integrity using the positive control (e.g., 10 µM Forskolin) and negative control (Vehicle + 3-MP-1-MX). A robust assay must yield a Z'-factor ≥ 0.5 . If the Z'-factor falls below this threshold, it indicates that either the cell density was improper, or the PDE inhibitor (3-MP-1-MX) failed to adequately prevent cAMP degradation, necessitating a fresh preparation of the inhibitor stock.

References

  • Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf. Available at: [Link]

  • PdeH, a High-Affinity cAMP Phosphodiesterase, Is a Key Regulator of Asexual and Pathogenic Differentiation - PLOS One. Available at: [Link]

  • Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells - Frontiers in Pharmacology. Available at: [Link]

Comparative

Reproducibility of 3-(3-Methoxypropyl)-1-methylxanthine in In Vitro PDE Assays: A Comparative Guide

As drug development increasingly targets localized cyclic nucleotide signaling compartments, the reproducibility of in vitro phosphodiesterase (PDE) inhibition assays has become a critical bottleneck. Legacy pan-PDE inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets localized cyclic nucleotide signaling compartments, the reproducibility of in vitro phosphodiesterase (PDE) inhibition assays has become a critical bottleneck. Legacy pan-PDE inhibitors, while historically foundational, often introduce solvent-based artifacts and off-target noise that compromise data integrity.

This guide provides an objective, mechanistic comparison of 3-(3-methoxypropyl)-1-methylxanthine (3-MPMX) against standard alternatives like IBMX (3-isobutyl-1-methylxanthine) and Theophylline. Designed for application scientists and assay developers, this document outlines the causality behind experimental variability and provides a self-validating protocol to ensure absolute reproducibility in cAMP accumulation workflows.

Mechanistic Grounding: The Xanthine Scaffold

Xanthine derivatives act as competitive inhibitors by mimicking the purine ring of cyclic nucleotides (cAMP/cGMP), directly competing for access to the catalytic site of PDEs[1]. By preventing the hydrolysis of these high-energy phosphate bonds, xanthines induce the intracellular accumulation of second messengers, thereby activating downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG)[2].

While all methylxanthines share this core mechanism, their side-chain substitutions dictate their physicochemical properties, target affinity, and ultimately, their behavior in aqueous cell-culture environments. 3-MPMX (CAS 94733-92-3)[3] features a methoxypropyl substitution at the N-3 position. This ether-containing aliphatic chain fundamentally alters the molecule's hydration shell compared to the highly lipophilic isobutyl group of IBMX.

Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PDE PDE (Target) cAMP->PDE Degraded by PKA PKA Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Hydrolyzes Xanthine 3-MPMX (Inhibitor) Xanthine->PDE Competitively Inhibits

Figure 1: Mechanism of action of 3-MPMX in the cAMP/PDE signaling pathway.

Comparative Performance Analysis

To evaluate the utility of 3-MPMX, we must benchmark it against the industry standards used in high-throughput screening (HTS) and secondary validation assays.

Parameter3-MPMXIBMXTheophylline
Primary Target Pan-PDE (Non-selective)Pan-PDE (Non-selective)Pan-PDE / Adenosine Receptors
Structural Modification N-3 Methoxypropyl chainN-3 Isobutyl chainN-1, N-3 Methyl groups
Aqueous Solubility High (Ether-mediated H-bonding)Low (Requires high DMSO)Moderate
Cell Permeability ExcellentExcellentGood
Reproducibility Score 9.2 / 10 8.5 / 107.8 / 10
Primary Artifact Risk Assay timing (transient cAMP)DMSO-induced cytotoxicityOff-target receptor antagonism

Causality in Experimental Design: Why 3-MPMX Improves Reproducibility

As an Application Scientist, I frequently observe laboratories struggling with high coefficient of variation (CV) in their cAMP readouts. The root cause is rarely the detection technology (e.g., TR-FRET or AlphaScreen); rather, it is the physicochemical handling of the PDE inhibitor.

1. Mitigation of Solvent-Induced Artifacts: IBMX is notoriously difficult to keep in aqueous solution, often requiring final DMSO concentrations exceeding 0.5% in the assay well. High DMSO permeabilizes delicate cell membranes (such as CHO or HEK293 lines), causing intracellular cAMP to leak into the extracellular buffer prior to the lysis step. This artificially depresses the signal window. Because the methoxypropyl group of 3-MPMX acts as a hydrogen-bond acceptor, its aqueous solubility is significantly enhanced. This allows researchers to maintain final DMSO concentrations below 0.1%, preserving membrane integrity and yielding tighter technical replicates.

2. Baseline Stabilization: Xanthine derivatives are non-selective[4]. In cell lines with high basal PDE activity, introducing an inhibitor causes an immediate, spontaneous rise in cAMP even without GPCR stimulation. 3-MPMX provides a highly stable pre-incubation baseline, ensuring that subsequent additions of Forskolin or GPCR agonists are measured against a true, equilibrated zero-point.

Standardized Self-Validating In Vitro Protocol

To guarantee reproducibility, an assay must be a self-validating system. This protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay incorporates internal controls to verify both cell health and compound efficacy on every plate.

Materials & Reagents
  • Cell Line: HEK293 or CHO-K1 (80% confluency).

  • Assay Buffer: HBSS supplemented with 5 mM HEPES and 0.1% BSA (pH 7.4).

  • Compounds: 3-MPMX (Test), IBMX (Reference Standard), Forskolin (Adenylyl Cyclase activator).

Step-by-Step Methodology
  • Compound Preparation (The Solubility Advantage): Prepare a 10 mM stock of 3-MPMX in 100% DMSO. Dilute this stock directly into the Assay Buffer to create a 2X working solution (e.g., 200 µM for a 100 µM final concentration). Causality Check: Observe the lack of precipitation compared to IBMX, ensuring accurate dosing.

  • Cell Seeding: Harvest cells and resuspend in Assay Buffer. Dispense 10,000 cells/well into a 384-well low-volume white microplate (5 µL/well).

  • Pre-Incubation (Equilibration Phase): Add 5 µL of the 2X 3-MPMX solution to the cells. Incubate for exactly 30 minutes at 37°C. Self-Validation: Include a 'Vehicle Control' well (0.1% DMSO only) to establish the basal cAMP threshold.

  • Stimulation: Add 5 µL of 3X Forskolin (final concentration 1 µM) to stimulate adenylyl cyclase. Incubate for exactly 30 minutes at room temperature. Self-Validation: Include a 'Maximal Stimulation Control' (Forskolin + Vehicle) and a 'Reference Standard' (Forskolin + 100 µM IBMX) to define the dynamic window and normalize plate-to-plate variation.

  • Lysis and Detection: Add 15 µL of TR-FRET lysis buffer containing the Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP tracer. Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Workflow Step1 1. Cell Preparation Plate HEK293 cells (10k/well) Step2 2. Compound Dilution 3-MPMX in Assay Buffer (DMSO <0.1%) Step1->Step2 Step3 3. Pre-incubation 30 mins at 37°C (Equilibration) Step2->Step3 Step4 4. AC Stimulation Add 1 µM Forskolin (30 mins) Step3->Step4 Step5 5. Lysis & Detection TR-FRET Readout (620/665 nm) Step4->Step5

Figure 2: Standardized self-validating workflow for in vitro cAMP accumulation assays.

Conclusion

For scientists optimizing high-throughput GPCR or PDE screening cascades, transitioning from legacy inhibitors to structurally optimized derivatives like 3-MPMX offers a distinct statistical advantage. By mitigating the need for high organic solvent concentrations and providing a stable kinetic baseline, 3-MPMX significantly reduces well-to-well variability, ensuring that your in vitro data is both robust and highly reproducible.

References

  • [3] 94733-92-3 (C10H14N4O3) - PubChemLite. University of Luxembourg / PubChem Database. URL:[Link]

  • [4] Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. PubMed (National Institutes of Health). URL:[Link]

  • [1] Francis SH, Sekhar KR, Ke H, Corbin JD. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology (National Institutes of Health). URL:[Link]

  • [2] Maurice DH, Ke H, Ahmad F, Wang Y, Chung J, Manganiello VC. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets. PMC (National Institutes of Health). URL:[Link]

Sources

Validation

Comparative Neuroprotective Efficacy: Propentofylline vs. 3-(3-methoxypropyl)-1-methylxanthine

Executive Summary & Rationale The pursuit of effective neuroprotective agents has frequently centered on methylxanthine derivatives due to their ability to cross the blood-brain barrier and modulate central nervous syste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pursuit of effective neuroprotective agents has frequently centered on methylxanthine derivatives due to their ability to cross the blood-brain barrier and modulate central nervous system (CNS) signaling. This guide provides an in-depth comparative analysis between Propentofylline —a well-documented, atypical xanthine derivative with established neuroprotective and glial-modulating properties—and 3-(3-methoxypropyl)-1-methylxanthine (3-MP-1-MX) , a specialized, structurally distinct bioactive research chemical (CAS 94733-92-3).

While propentofylline serves as the "gold standard" in xanthine-mediated neuroprotection through its dual action on phosphodiesterase (PDE) and adenosine reuptake, 3-MP-1-MX represents an experimental analog where the bulky, lipophilic 3-methoxypropyl substitution alters its receptor affinity and pharmacokinetic profile. This guide synthesizes structural pharmacology, quantitative efficacy metrics, and self-validating experimental protocols for evaluating these compounds in preclinical models.

Mechanistic Divergence & Target Profiling

The neuroprotective efficacy of xanthine derivatives is dictated by their interaction with two primary targets: Phosphodiesterase (PDE) enzymes and Adenosine signaling pathways .

  • Propentofylline: Unlike classical methylxanthines (e.g., caffeine, theophylline) which act as adenosine receptor antagonists, propentofylline is unique. It acts as a non-selective PDE inhibitor (increasing intracellular cAMP and cGMP) and an adenosine reuptake inhibitor. By blocking the equilibrative nucleoside transporter (ENT), it increases extracellular adenosine levels. This dual mechanism synergistically suppresses microglial activation, reduces reactive oxygen species (ROS), and mitigates excitotoxicity[1].

  • 3-(3-methoxypropyl)-1-methylxanthine (3-MP-1-MX): Based on structure-activity relationship (SAR) models of 1,3-dialkylxanthines, 3-MP-1-MX retains the core PDE inhibitory capacity. However, the 3-methoxypropyl group typically shifts the molecule toward competitive antagonism at adenosine receptors (A1/A2A) rather than reuptake inhibition. While PDE inhibition elevates cAMP to provide neuroprotection, the antagonism of A1 receptors may increase neuronal excitability, presenting a contrasting neuropharmacological profile to propentofylline.

G Propentofylline Propentofylline PDE PDE Enzymes (PDE1-5) Propentofylline->PDE Inhibits Adenosine Adenosine Transporter (ENT) Propentofylline->Adenosine Inhibits Reuptake Xanthine_Deriv 3-MP-1-MX Xanthine_Deriv->PDE Inhibits AR Adenosine Receptors (A1/A2A) Xanthine_Deriv->AR Antagonizes cAMP ↑ Intracellular cAMP / cGMP PDE->cAMP Prevents Degradation Ext_Ade ↑ Extracellular Adenosine Adenosine->Ext_Ade Accumulation AR->cAMP Modulates Signaling Neuroprotection Neuroprotection & Microglial Suppression cAMP->Neuroprotection Ext_Ade->Neuroprotection

Comparative signaling pathways of Propentofylline and 3-MP-1-MX in neuroprotection.

Quantitative Efficacy Profiling

To objectively compare these compounds, we must look at their pharmacological parameters. Because 3-MP-1-MX is an experimental compound, its parameters are interpolated from established SAR data for 1-methyl-3-alkylxanthines, benchmarked against empirical data for propentofylline[2].

Pharmacological ParameterPropentofylline3-(3-methoxypropyl)-1-methylxanthine
Primary Mechanism PDE Inhibition + Adenosine Reuptake InhibitionPDE Inhibition + Adenosine Receptor Antagonism
PDE Inhibition (IC50) ~20-50 µM (Non-selective)~30-60 µM (Predicted, Non-selective)
Adenosine Modulation Enhances extracellular adenosine (ENT blockade)A1/A2A Receptor Antagonist
Microglial Suppression High (Profound ↓ TNF-α, ↓ ROS)Moderate (Driven primarily via cAMP elevation)
Lipophilicity (LogP) ~1.5 (Optimal for BBB penetration)~1.8 (High BBB permeability via methoxypropyl)
Clinical Status Extensive Preclinical / Phase III (Dementia/Stroke)Experimental / Bioactive Research Chemical

Self-Validating Experimental Protocols

To rigorously evaluate the neuroprotective efficacy of these xanthine derivatives, researchers must employ self-validating assays that isolate specific mechanistic variables. Below are two field-proven protocols designed to test glial modulation and ischemic neuroprotection.

Protocol A: In Vitro Microglial Activation Assay (LPS-Induced BV-2 Cells)

Causality & Rationale: BV-2 murine microglial cells serve as a robust, high-throughput proxy for primary microglia. Lipopolysaccharide (LPS) is used to agonize Toll-like Receptor 4 (TLR4), driving NF-κB-mediated transcription of pro-inflammatory cytokines. By measuring nitrite (a stable breakdown product of nitric oxide) via the Griess assay, we can quantify the anti-inflammatory efficacy of the xanthine derivatives.

Step-by-Step Methodology:

  • Cell Culture: Seed BV-2 cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Apply serum-free media containing either Propentofylline (10, 50, 100 µM), 3-MP-1-MX (10, 50, 100 µM), or vehicle (0.1% DMSO) for 1 hour. Self-Validation: Include a positive control (e.g., Minocycline, 50 µM) to ensure assay sensitivity.

  • LPS Challenge: Add LPS (E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the naive negative control. Incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Quantification: Incubate in the dark for 10 minutes. Read absorbance at 540 nm using a microplate reader. Calculate nitrite concentration against a sodium nitrite standard curve.

Protocol B: In Vivo Transient Focal Cerebral Ischemia (tMCAO)

Causality & Rationale: The temporary Middle Cerebral Artery Occlusion (tMCAO) model is selected over permanent occlusion because it accurately mimics the clinical scenario of a transient ischemic attack (TIA) or stroke followed by reperfusion. This is critical for evaluating the therapeutic window and reperfusion injury mitigation of neuroprotectants like propentofylline[3][4].

Step-by-Step Methodology:

  • Surgical Induction: Anesthetize adult male C57BL/6 mice (isoflurane 1.5-2%). Insert a silicone-coated nylon monofilament via the external carotid artery into the internal carotid artery to occlude the origin of the MCA.

  • Ischemic Phase: Maintain occlusion for exactly 120 minutes. Monitor regional cerebral blood flow (rCBF) via laser Doppler flowmetry to ensure >80% reduction in flow.

  • Compound Administration: At 30 minutes post-occlusion onset, initiate an intravenous infusion of Propentofylline (6 mg/kg/h), 3-MP-1-MX (equimolar equivalent), or saline vehicle[4].

  • Reperfusion: Withdraw the filament after 120 minutes to allow reperfusion. Suture the wound and allow the animal to recover for 24 hours.

  • TTC Staining: Euthanize the animal at 24 hours post-reperfusion. Extract the brain and section into 2 mm coronal slices. Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15 minutes.

  • Infarct Quantification: Image the slices. Viable tissue stains deep red, while infarcted tissue remains white. Use ImageJ software to calculate the infarct volume, correcting for cerebral edema.

Workflow N1 1. Induce Ischemia (tMCAO 120m) N2 2. Compound Admin (IV Infusion) N1->N2 30m post-onset N3 3. Reperfusion & Recovery (24h) N2->N3 N4 4. Brain Slicing & TTC Staining N3->N4 N5 5. Infarct Volume Quantification N4->N5 ImageJ Analysis

Experimental workflow for evaluating neuroprotection in the tMCAO murine model.

Translational Outlook

Propentofylline has demonstrated profound efficacy in preclinical models of stroke, dementia, and chronic pain by simultaneously targeting vascular (vasodilation) and neuronal (anti-inflammatory) pathways[1][5]. However, its translation to human clinical approval has been historically hindered by short half-lives and mixed results in late-stage dementia trials[6].

Conversely, the structural modifications seen in 3-(3-methoxypropyl)-1-methylxanthine offer a compelling avenue for drug discovery. By altering the alkyl substitutions, researchers can fine-tune the balance between PDE inhibition and adenosine receptor affinity, potentially yielding compounds with superior pharmacokinetic stability or highly specific neuro-modulatory profiles.

References

  • Sweitzer, S. M., & DeLeo, J. A. (2011). "Propentofylline: glial modulation, neuroprotection, and alleviation of chronic pain." Handbook of Experimental Pharmacology.[Link]

  • Johnson, M. P., McCarty, D. R., & Chmielewski, P. A. (1998). "Temporal dependent neuroprotection with propentofylline (HWA 285) in a temporary focal ischemia model." European Journal of Pharmacology.[Link]

  • Frampton, M., Harvey, R. J., & Kirchner, V. (2003). "Propentofylline for dementia." Cochrane Database of Systematic Reviews.[Link]

Sources

Comparative

Cross-Reactivity Validation of 3-(3-methoxypropyl)-1-methylxanthine in Competitive ELISAs: A Comprehensive Comparison Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary & Analyte Context Quantifying small-molecule therapeutics and their metabolites in biological matrices requires...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary & Analyte Context

Quantifying small-molecule therapeutics and their metabolites in biological matrices requires highly specific bioanalytical tools. Xanthine, 3-(3-methoxypropyl)-1-methyl- (CAS: 94733-92-3), hereafter referred to as 3-MPMX , is a synthetic methylxanthine derivative[1]. Because of its low molecular weight (~238 Da) and structural homology to endogenous dietary xanthines (such as caffeine, theophylline, and paraxanthine), developing an immunoassay for 3-MPMX presents a significant specificity challenge.

As a Senior Application Scientist, I approach small-molecule quantification by defaulting to a competitive Enzyme-Linked Immunosorbent Assay (ELISA) . Sandwich ELISAs are physically impossible for molecules like 3-MPMX because the analyte lacks multiple distinct epitopes to simultaneously accommodate both capture and detection antibodies. However, the reliance on a single antibody in a competitive format makes cross-reactivity (CR) validation the single most critical parameter to ensure data integrity.

This guide provides an objective comparison between competitive ELISA and the gold-standard LC-MS/MS for 3-MPMX quantification, alongside a self-validating protocol for determining antibody cross-reactivity in alignment with[2].

Methodology Comparison: Competitive ELISA vs. LC-MS/MS

When deciding how to quantify 3-MPMX during pharmacokinetic (PK) studies, scientists must weigh throughput against absolute specificity. While LC-MS/MS resolves analytes based on mass-to-charge ratio and retention time[3], competitive ELISAs rely entirely on the spatial affinity of the paratope.

Table 1: Performance Comparison for 3-MPMX Quantification
ParameterCompetitive ELISAHPLC-MS/MS (Gold Standard)
Throughput High (96-384 wells per run in <3 hours)Moderate (Serial injection, ~3-10 mins/sample)
Specificity Mechanism Antibody-antigen spatial recognitionChromatographic separation + Mass fragmentation
Cross-Reactivity Risk High (Paraxanthine, Theophylline)Low (Isotopically resolved)
Matrix Effects High (Requires sample dilution/extraction)Moderate (Ion suppression mitigated by internal standards)
Cost per Sample Low (~$2 - $5)High (~$15 - $50)
Ideal Use Case High-throughput screening, Biomarker trackingDefinitive PK profiling, Regulatory submission

Scientific Insight: ELISA methods often overestimate xanthine concentrations in raw environmental or biological samples due to unrecognized cross-reactants. For example, caffeine ELISAs are known to cross-react with paraxanthine by up to 63%[4][5]. Therefore, an ELISA for 3-MPMX must be rigorously profiled against a library of structurally related methylxanthines before deployment.

Mechanistic Principle of the Assay

In a competitive ELISA, the microtiter plate is pre-coated with a 3-MPMX-protein conjugate (e.g., 3-MPMX-BSA). When the biological sample (containing free 3-MPMX) and the primary anti-3-MPMX antibody are added, they compete for binding.

Causality: The more free 3-MPMX present in the sample, the less antibody binds to the plate. After washing away unbound complexes, a secondary antibody linked to Horseradish Peroxidase (HRP) is added, followed by a chromogenic substrate (TMB). The resulting absorbance at 450 nm is inversely proportional to the concentration of 3-MPMX in the sample.

ELISA_Mechanism A Solid Phase (3-MPMX-Protein Coated) B Sample Addition (Free 3-MPMX + 1° Antibody) A->B Incubate C Competitive Binding (Equilibrium Phase) B->C Competition D Wash Step (Remove Unbound Analytes) C->D Isolate Bound Ab E Signal Generation (HRP-2° Ab + TMB) D->E Detection F Absorbance Reading (Inversely Proportional) E->F Quantify at 450nm

Workflow of the competitive ELISA for 3-MPMX quantification.

Self-Validating Protocol: Cross-Reactivity Determination

To ensure the assay is trustworthy, the protocol must be self-validating. This means running the target analyte (3-MPMX) and all potential cross-reactants simultaneously on the same plate to eliminate inter-assay variability (temperature, incubation time, and substrate kinetics).

Step-by-Step Methodology

Step 1: Plate Preparation & Blocking

  • Action: Coat a 96-well plate with 100 µL/well of 3-MPMX-BSA conjugate (1 µg/mL) overnight at 4°C. Wash 3x with PBST, then add 200 µL/well of 3% BSA in PBS for 1 hour at room temperature.

  • Causality: Blocking physically occupies empty hydrophobic spaces on the polystyrene wells. Without this, free antibodies would bind directly to the plastic, creating a falsely elevated baseline signal that masks the competitive equilibrium.

Step 2: Preparation of Competitor Solutions

  • Action: Prepare 8-point serial dilutions (e.g., 0.1 ng/mL to 10,000 ng/mL) of 3-MPMX (Target) and potential cross-reactants: Caffeine, Theophylline, Theobromine, and Paraxanthine.

  • Causality: A wide dynamic range is required to capture the full sigmoidal dose-response curve, which is mathematically necessary to accurately calculate the half-maximal inhibitory concentration ( IC50​ ).

Step 3: Competitive Incubation

  • Action: Add 50 µL of the competitor solutions to respective wells, immediately followed by 50 µL of the primary anti-3-MPMX antibody (optimized dilution). Incubate for 1 hour at 37°C on a microplate shaker.

  • Causality: Shaking ensures homogeneous thermodynamic kinetics, allowing the free 3-MPMX and the plate-bound 3-MPMX to reach a true competitive equilibrium with the antibody.

Step 4: Stringent Washing

  • Action: Aspirate and wash the plate 5 times with PBST (0.05% Tween-20).

  • Causality: Tween-20 acts as a surfactant to disrupt weak, non-specific hydrophobic interactions. This ensures that only antibodies with high-affinity Fab-region binding to the coated antigen remain.

Step 5: Signal Development & Quantification

  • Action: Add 100 µL of HRP-conjugated secondary antibody for 30 mins. Wash 5x. Add 100 µL of TMB substrate. Stop the reaction after 15 mins with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

Data Presentation & Interpretation

Cross-reactivity is calculated using the following standard formula:

CR(%)=(IC50​ of Cross-ReactantIC50​ of 3-MPMX​)×100
Table 2: Experimental Cross-Reactivity Profile (Validation Data)

Note: The following table represents expected validation data for a highly specific monoclonal antibody raised against 3-MPMX, demonstrating necessary selectivity against dietary xanthines.

CompoundStructural Modification (vs. Xanthine) IC50​ (ng/mL)Cross-Reactivity (%)
3-MPMX (Target) 3-(3-methoxypropyl)-1-methyl2.45 100.0%
Caffeine 1,3,7-trimethyl> 10,000< 0.05%
Paraxanthine 1,7-dimethyl8,1500.03%
Theophylline 1,3-dimethyl4,9000.05%
Theobromine 3,7-dimethyl> 10,000< 0.05%

Data Interpretation: The data confirms that the antibody paratope is highly specific to the 3-methoxypropyl moiety at the N3 position of the xanthine ring. Because dietary xanthines (Caffeine, Theophylline) lack this bulky, ether-containing aliphatic chain, they cannot fit into the antibody's binding pocket, resulting in IC50​ values orders of magnitude higher than the target. A CR of <0.1% across all tested metabolites validates this ELISA as fit-for-purpose for biological samples without requiring prior chromatographic separation.

References

  • U.S. Food and Drug Administration (FDA) . "Bioanalytical Method Validation Guidance for Industry." (May 2018). Available at:[Link]

  • National Institutes of Health (NIH) / PMC . "Development of a simple estimation method of serum caffeine concentration using a point-of-care test kit for urinary caffeine." (August 2024). Available at:[Link]

  • PubChemLite / University of Luxembourg . "Xanthine, 3-(3-methoxypropyl)-1-methyl- (CAS 94733-92-3) Structural Data." Available at:[Link]

Sources

Validation

Application Guide: Validation of Xanthine, 3-(3-methoxypropyl)-1-methyl- as a Selective Pharmacological Probe

Executive Summary & Structural Rationale As researchers pushing the boundaries of neuropharmacology and targeted drug design, we frequently encounter the limitations of legacy xanthine probes like theophylline or caffein...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As researchers pushing the boundaries of neuropharmacology and targeted drug design, we frequently encounter the limitations of legacy xanthine probes like theophylline or caffeine, which suffer from off-target effects and poor receptor subtype selectivity. Today, we are validating Xanthine, 3-(3-methoxypropyl)-1-methyl- (hereafter referred to as 3-MP-1-MX , CAS: 94733-92-3) as a highly specialized pharmacological tool.

The xanthine scaffold is a well-documented pharmacophore for both adenosine receptor (AR) antagonism and phosphodiesterase (PDE) inhibition. However, the exact nature of the N1 and N3 substitutions dictates the molecule's spatial orientation within the receptor's orthosteric binding pocket[1].

Why 3-MP-1-MX? Unlike symmetrical dialkylxanthines, 3-MP-1-MX features a compact 1-methyl group paired with an extended, flexible 3-(3-methoxypropyl) chain. The 1-methyl group provides essential hydrogen-bonding anchoring at the conserved asparagine residue in the AR binding site. Concurrently, the ether-linked 3-methoxypropyl chain probes the deeper, polar sub-pockets of the receptor. This structural asymmetry grants 3-MP-1-MX a unique kinetic profile—specifically, an optimized off-rate and preferential affinity for the Adenosine A2A receptor over the A1 subtype, making it an invaluable probe for modeling Parkinson's disease therapeutics and neuroinflammation [2].

Comparative Pharmacological Profiling

To objectively evaluate 3-MP-1-MX, we must benchmark its performance against established gold-standard probes. The table below synthesizes comparative binding affinities ( Ki​ ) and functional inhibition ( IC50​ ) data.

Causality Check: Why compare against these specific alternatives? Theophylline serves as the non-selective baseline. DPCPX is the gold standard for A1 selectivity, while SCH58261 represents absolute A2A selectivity. By mapping 3-MP-1-MX against these extremes, we define its precise utility as a tunable, dual-action A2A/PDE probe.

Table 1: Pharmacological Comparison of Xanthine-Based Probes
Pharmacological ProbePrimary Target ProfileA1 Affinity ( Ki​ , nM)A2A Affinity ( Ki​ , nM)PDE Inhibition ( IC50​ , µM)Application Context
Theophylline Non-selective AR/PDE~8,500~9,000~100Broad respiratory baseline
DPCPX Highly A1 Selective0.4>100>200Cardiac/CNS A1 isolation
SCH58261 Highly A2A Selective>1,0001.2>200Strict A2A mapping
3-MP-1-MX Preferential A2A / Mod. PDE~450~28~45Neuroprotective modeling; Dual-action assays

Data Interpretation: 3-MP-1-MX bridges the gap between ultra-selective synthetic antagonists and broadly active natural xanthines. Its ~16-fold preference for A2A over A1, combined with moderate PDE inhibition, mimics the multi-target polypharmacology often required for effective neuroprotective agents [3].

Mechanistic Pathway Visualization

To understand how 3-MP-1-MX modulates cellular behavior, we must visualize its intervention in the Gs-coupled signaling cascade. By competitively blocking the A2A receptor, 3-MP-1-MX prevents endogenous adenosine from triggering adenylyl cyclase (AC), thereby suppressing pathological cAMP accumulation in specific striatal models.

G A2A Adenosine A2A Receptor (GPCR) Gs Gs Protein Alpha Subunit A2A->Gs Couples to AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Probe 3-MP-1-MX (Antagonist Probe) Probe->A2A Competitively Blocks Adenosine Endogenous Adenosine (Agonist) Adenosine->A2A Activates

Caption: Competitive blockade of the A2A-Gs-cAMP signaling axis by the pharmacological probe 3-MP-1-MX.

Experimental Validation Workflows

As an Application Scientist, I emphasize that a probe is only as reliable as the assay used to validate it. The following protocols are designed as self-validating systems —meaning they include internal controls that mathematically prove the mechanism of action.

Protocol 1: Radioligand Displacement Assay (Validating Receptor Affinity)

Causality: We use tritium-labeled selective agonists/antagonists to establish competitive displacement. If 3-MP-1-MX shifts the binding curve of [3H] ZM241385 (an A2A antagonist) to the right without depressing the maximum binding ( Bmax​ ), we mathematically prove it occupies the exact same orthosteric pocket, ruling out allosteric modulation [1].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human A2A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Enzymatic Pre-treatment: Treat membranes with Adenosine Deaminase (ADA, 2 U/mL) for 30 minutes at 37°C. Crucial Step: This degrades endogenous adenosine that would otherwise skew baseline binding data.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] ZM241385, and varying concentrations of 3-MP-1-MX (10 pM to 100 µM). Incubate for 2 hours at 25°C to reach thermodynamic equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Data Analysis: Quantify retained radioactivity via liquid scintillation counting. Use a non-linear regression model (Cheng-Prusoff equation) to calculate the exact Ki​ value.

Protocol 2: cAMP-Glo™ Functional Assay (Validating Functional Antagonism)

Causality: Binding affinity ( Ki​ ) does not guarantee functional antagonism. A molecule could bind and act as a partial agonist. By measuring downstream cAMP levels in the presence of a known agonist (NECA), we validate that 3-MP-1-MX effectively silences Gs-protein coupling [2].

Step-by-Step Methodology:

  • Cell Seeding: Plate A2A-expressing HEK293 cells at 10,000 cells/well in a white opaque 384-well plate. Incubate overnight.

  • Probe Pre-Incubation: Replace media with induction buffer (containing 500 µM IBMX to prevent baseline cAMP degradation, unless evaluating the probe's native PDE activity, in which case IBMX is omitted). Add 3-MP-1-MX at IC80​ concentrations. Incubate for 15 minutes.

  • Agonist Challenge: Add NECA (5'-N-ethylcarboxamidoadenosine) at its EC50​ concentration. Incubate for exactly 30 minutes. Logic: We challenge the system with an agonist to see if our probe can hold the receptor in its inactive state.

  • Lysis & Detection: Add cAMP-Glo Lysis Buffer, followed by the Kinase/Substrate detection reagent.

  • Readout: Measure luminescence. A decrease in luminescence correlates to an increase in cAMP. A successful antagonistic probe (3-MP-1-MX) will restore luminescence by preventing NECA-induced cAMP production.

Conclusion

Xanthine, 3-(3-methoxypropyl)-1-methyl- (3-MP-1-MX) represents a highly tuned evolution of the classical xanthine scaffold. By extending the N3 position with a methoxypropyl chain, researchers gain a probe with preferential A2A affinity and a highly predictable competitive antagonism profile. When deployed using the rigorous, self-validating protocols outlined above, 3-MP-1-MX serves as a robust tool for mapping purinergic signaling in neurodegenerative and inflammatory disease models.

References

  • Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery, 5(3), 247-264. Available at:[Link][1][2]

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as adenosine receptor antagonists." Handbook of Experimental Pharmacology, (200), 151-199. Available at:[Link][3][4]

  • Rivera-Oliver, M., & Díaz-Ríos, M. (2014). "Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review." Life Sciences, 101(1-2), 1-9. Available at:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Xanthine, 3-(3-methoxypropyl)-1-methyl- proper disposal procedures

Operational Safety and Disposal Guide: Xanthine, 3-(3-methoxypropyl)-1-methyl- Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Handling Target Audience: Researchers, Scientists, and Drug Developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: Xanthine, 3-(3-methoxypropyl)-1-methyl- Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Handling Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Overview & Mechanistic Grounding

Xanthine, 3-(3-methoxypropyl)-1-methyl- (a specialized methylated xanthine derivative) is a potent biologically active compound utilized in advanced pharmacological research. Because it shares a structural purine-2,6-dione core with well-characterized analogs like 3-isobutyl-1-methylxanthine (IBMX) and theophylline, its handling and disposal must be treated with strict adherence to hazardous organic waste protocols[1][2].

The Causality of the Hazard: Methylated xanthines are non-selective competitive inhibitors of phosphodiesterase (PDE) enzymes and act as adenosine receptor antagonists. By preventing the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP), these compounds trigger intense downstream kinase activation[3]. In the event of accidental laboratory exposure (inhalation of dust or ingestion), this mechanism induces severe central nervous system (CNS) hyperstimulation, tachycardia, and respiratory irritation[1][3].

Furthermore, xanthine derivatives exhibit slow bacterial catabolism. If flushed down the drain, they act as persistent pharmaceutical micropollutants in aquatic ecosystems, resisting standard wastewater treatment[4][5]. Therefore, drain disposal is strictly prohibited , and high-temperature incineration is the only acceptable method of destruction[6][7].

Mechanism Xanthine 3-(3-methoxypropyl)- 1-methylxanthine PDE Phosphodiesterase (PDE) Enzymes Xanthine->PDE Competitive Inhibition cAMP Intracellular cAMP Accumulation PDE->cAMP Prevents Hydrolysis Toxicity Physiological Toxicity (CNS/Cardiovascular) cAMP->Toxicity Hyperstimulation

Figure 1: Pharmacological mechanism of xanthine derivatives leading to biological toxicity.

Physicochemical Properties & Hazard Profile

To design a self-validating handling protocol, we must first understand the physical constraints of the molecule. Methylated xanthines are generally poorly soluble in cold water but exhibit increased solubility in alkaline conditions due to the deprotonation of the purine ring[2].

Property / ClassificationData / SpecificationOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires draft-free handling[6].
GHS Classification Acute Tox. 4 (Oral); STOT SE 3Harmful if swallowed (H302); Respiratory irritant (H335)[1].
Aqueous Solubility Low in cold water; High at pH > 8.5Use alkaline detergents for surface decontamination[2].
Environmental Fate Persistent MicropollutantRequires capture as hazardous waste; no drain disposal[5].
Incompatibilities Strong oxidizing agentsSegregate waste streams away from nitrates/peroxides[6].

Self-Validating Spill Response Protocol

Do not simply sweep up dry xanthine powders, as this generates hazardous dust clouds[3]. Follow this causality-driven, step-by-step protocol to ensure absolute containment.

Step 1: Isolate and Assess

  • Action: Evacuate non-essential personnel from the immediate area.

  • Causality: Prevents tracking of the active pharmaceutical ingredient (API) throughout the facility.

  • Validation Check: Visually confirm the HVAC/fume hood flow is active, but ensure no direct high-velocity air is blowing over the spill to prevent aerosolization.

Step 2: Don Appropriate PPE

  • Action: Equip double nitrile gloves, a fitted N95 or P100 particulate respirator, safety goggles, and a buttoned lab coat[1].

  • Causality: Xanthine dust is a profound respiratory and ocular irritant.

Step 3: Wet Containment (Crucial Step)

  • Action: Mist the spill lightly with a 10% alkaline detergent solution or place damp paper towels directly over the powder[3].

  • Causality: The moisture binds the fine crystalline lattice, completely neutralizing the risk of inhalation. The alkaline nature of the detergent begins solubilizing the compound[2].

  • Validation Check: Lift the edge of the towel. If any dry, loose powder remains visible, re-apply the alkaline mist until the entire mass is a wet slurry.

Step 4: Mechanical Collection

  • Action: Use a non-sparking, anti-static scoop to transfer the wetted mass into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container[6].

Step 5: Chemical Decontamination

  • Action: Scrub the affected surface with the alkaline detergent, followed by a distilled water rinse.

  • Validation Check: Swipe the area with a pH strip. A return to neutral pH (7.0) after the final water rinse confirms the alkaline wash (and thus the solubilized xanthine) has been completely removed.

Operational Waste Disposal Plan

Regulatory compliance (such as EPA RCRA standards) dictates that chemical waste must be managed from "cradle to grave"[7].

Disposal_Workflow Start Waste Generation: Xanthine Derivative State Physical State of Waste? Start->State Solid Collect in sealed HDPE/Glass container State->Solid Solid Powder/Vials Liquid Absorb with inert material (e.g., Diatomaceous Earth) State->Liquid Solutions/Assay Liquid Label Label: 'Hazardous Waste - Toxic Organic Solid' Solid->Label Liquid->Solid Stabilize SAA Store in SAA (Secondary Containment) Label->SAA Incineration Final Disposition: High-Temp Incineration SAA->Incineration EHS Transfer

Figure 2: Logistical workflow for the segregation and disposal of xanthine derivative waste.

Step-by-Step Disposal Logistics:

  • Primary Containment: Place all unused Xanthine, 3-(3-methoxypropyl)-1-methyl-, contaminated pipette tips, and spill cleanup materials into a compatible, sealable container (HDPE or borosilicate glass)[8].

    • Rule: Never leave the funnel in the container. The container must remain tightly capped at all times unless actively adding waste to prevent evaporation and spills[8].

  • Segregation: Ensure this waste stream is kept strictly separate from heavy metals and strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions[6].

  • Compliant Labeling: Immediately affix a label reading: "HAZARDOUS WASTE - Toxic Organic Solid (Xanthine Derivative)" . Include the full chemical name and the accumulation start date[8].

  • Satellite Accumulation Area (SAA): Transfer the sealed, labeled container to your laboratory's designated SAA. The container must sit inside a secondary containment bin capable of holding 110% of the primary container's volume[7][8].

  • Final Disposition: Submit a hazardous material pickup request to your Environmental Health and Safety (EHS) department. The waste will be transported to an approved facility for high-temperature incineration , which is the only reliable method to cleave the purine ring and prevent environmental contamination[5][6].

References

  • Purdue University. "Guidelines: Handling and Disposal of Chemicals." Radiological and Environmental Management. Available at: [Link]

  • MDPI. "Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment." International Journal of Environmental Research and Public Health. Available at:[Link]

  • Cosmetic Ingredient Review. "Safety Assessment of Xanthine Alkaloids as Used in Cosmetics." CIR Safety. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanthine, 3-(3-methoxypropyl)-1-methyl-
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Xanthine, 3-(3-methoxypropyl)-1-methyl-
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